molecular formula C9H6BrF3O2 B1272844 2-Bromo-4-(trifluoromethyl)phenylacetic acid CAS No. 518070-15-0

2-Bromo-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B1272844
CAS No.: 518070-15-0
M. Wt: 283.04 g/mol
InChI Key: VZOPDTMYQJUIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOPDTMYQJUIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380926
Record name [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-15-0
Record name 2-Bromo-4-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-4-(trifluoromethyl)phenylacetic acid (CAS 518070-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-Bromo-4-(trifluoromethyl)phenylacetic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and a trifluoromethyl group on the phenyl ring, imparts specific chemical characteristics relevant to its use as a synthetic intermediate. A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 518070-15-0[1][2]
Molecular Formula C₉H₆BrF₃O₂[1]
Molecular Weight 283.04 g/mol [1]
Boiling Point 303.6 °C at 760 mmHgN/A
Flash Point 137.4 °CN/A
Density 1.699 g/cm³N/A
Physical Form Solid
Melting Point No data available
Solubility No data available

Synthesis and Experimental Protocols

General Experimental Protocol for α-Bromination of Phenylacetic Acids

This protocol is a generalized procedure and may require optimization for the specific substrate, this compound.

Materials:

  • 4-(Trifluoromethyl)phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Anhydrous Carbon Tetrachloride (CCl₄) or other suitable inert solvent

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenylacetic acid in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 4-(Trifluoromethyl)phenylacetic acid 4-(Trifluoromethyl)phenylacetic acid Reflux Reflux 4-(Trifluoromethyl)phenylacetic acid->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux AIBN Radical Initiator (AIBN) AIBN->Reflux Solvent Inert Solvent (e.g., CCl4) Solvent->Reflux Filtration Filtration Reflux->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is limited publicly available information on the specific biological activities, mechanism of action, or direct involvement in signaling pathways of this compound. However, its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in drug discovery.

The presence of the trifluoromethyl group is a common feature in many pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. Phenylacetic acid derivatives are also a known scaffold in medicinal chemistry with a wide range of therapeutic applications.

Given its structure, this compound could be investigated for a variety of biological targets. Further research is required to elucidate its pharmacological profile.

Hypothesized Research Workflow for Biological Evaluation:

G cluster_compound Test Compound cluster_screening Initial Screening cluster_target Target Identification & Validation cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Studies Compound This compound HTS High-Throughput Screening Compound->HTS Phenotypic Phenotypic Screening Compound->Phenotypic TargetID Target Identification HTS->TargetID Phenotypic->TargetID TargetVal Target Validation TargetID->TargetVal Biochemical Biochemical Assays TargetVal->Biochemical Cellular Cell-Based Assays TargetVal->Cellular Pathway Signaling Pathway Analysis Biochemical->Pathway Cellular->Pathway Animal Animal Models Pathway->Animal

Caption: A potential workflow for the biological evaluation of the subject compound.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. While comprehensive data on its physicochemical properties and biological activities are not yet fully available, its structural features suggest it could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and development.

References

2-Bromo-4-(trifluoromethyl)phenylacetic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)phenylacetic acid

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document collates its fundamental physicochemical properties and discusses its potential applications.

Physicochemical and Identification Properties

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom and a trifluoromethyl group makes it a versatile intermediate for introducing these moieties into larger, more complex molecules. Its key properties are summarized below.

PropertyDataReference
Molecular Weight 283.04 g/mol [1][2][3]
Molecular Formula C₉H₆BrF₃O₂[1][2][3][4]
CAS Number 518070-15-0[1][3][5][6]
IUPAC Name [2-bromo-4-(trifluoromethyl)phenyl]acetic acid[5]
Synonym 3-Bromo-4-(carboxymethyl)benzotrifluoride[1][5]
Physical Form Solid[5]
Storage Temperature Ambient Temperature[5]
InChI Key VZOPDTMYQJUIIU-UHFFFAOYSA-N[5]

Hazard Information

This compound is classified with the signal word "Warning".[5] Associated hazard statements include:

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][7]

Experimental Protocols

Application in Drug Discovery Workflow

While specific signaling pathways involving this compound are not documented in the provided search results, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions. Therefore, this compound is best conceptualized as a versatile building block in the drug discovery pipeline.

Drug_Discovery_Workflow cluster_0 Chemical Synthesis & Library Development cluster_1 Screening & Optimization start Starting Materials compound 2-Bromo-4-(trifluoromethyl) phenylacetic acid (Building Block) start->compound Synthesis derivatization Further Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) compound->derivatization Modification library Compound Library derivatization->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of the compound as a building block in a drug discovery workflow.

References

2-Bromo-4-(trifluoromethyl)phenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. This document consolidates available physicochemical data, proposes a detailed synthetic pathway based on established chemical transformations, and outlines methods for its characterization. Due to a lack of publicly available biological data, this guide also highlights the need for further research into the potential pharmacological applications of this compound.

Chemical Structure and Properties

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and potential for further chemical modification.

Chemical Structure:

G start 2-Bromo-4-(trifluoromethyl)toluene reagent1 N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl₄, Reflux start->reagent1 intermediate 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene reagent2 1. Mg, Ether 2. CO₂ 3. H₃O⁺ intermediate->reagent2 product This compound reagent1->intermediate reagent2->product G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development A High-Throughput Screening (Various Assays) C Identification of Active Compounds A->C B Cytotoxicity Assays B->C D Structure-Activity Relationship (SAR) Studies C->D E In vitro and In vivo Testing D->E F Candidate Selection E->F

Spectral Analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Information

PropertyValue
IUPAC Name [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Synonym 3-Bromo-4-(carboxymethyl)benzotrifluoride
CAS Number 518070-15-0[1]
Molecular Formula C₉H₆BrF₃O₂[1]
Molecular Weight 283.04 g/mol [1]
Physical Form Solid[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85d1HAr-H
~7.60dd1HAr-H
~7.40d1HAr-H
~3.80s2H-CH₂-
~11.0 (broad)s1H-COOH
¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~176C=O
~138Ar-C
~134 (q)Ar-C-CF₃
~132Ar-CH
~128 (q)Ar-CH
~124 (q)CF₃
~123Ar-C-Br
~122 (q)Ar-CH
~40-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1710StrongC=O stretch (Carboxylic Acid)
1400-1450MediumC-H bend (-CH₂-)
1320StrongC-F stretch (Trifluoromethyl)
1100-1200StrongC-F stretch (Trifluoromethyl)
1050StrongC-F stretch (Trifluoromethyl)
800-900StrongC-H bend (Aromatic)
600-700MediumC-Br stretch
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
282/284High[M]⁺ (Molecular ion peak, bromine isotopes)
237/239Moderate[M-COOH]⁺
203Moderate[M-Br]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4][5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[7]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[7]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.[7]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.[8]

  • Ionization: In the electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.[8]

  • Mass Analysis: The resulting ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[8]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.[8]

Workflow and Data Relationship Diagrams

The following diagrams illustrate the analytical workflow and the logical relationships between the different spectral analyses.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent IR IR Sample->IR Thin film preparation MS MS Sample->MS Vaporization and ionization Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity and chemical environment IR->Structure_Elucidation Functional groups MS->Structure_Elucidation Molecular weight and fragmentation

Caption: Analytical workflow for spectroscopic analysis.

Data_Relationship cluster_spectral_data Spectral Data Compound 2-Bromo-4-(trifluoromethyl) phenylacetic acid H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Mass & Formula) Compound->MS H_NMR->C_NMR Correlate IR->H_NMR Confirm Functional Groups MS->Compound Confirm Molecular Weight

References

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2-Bromo-4-(trifluoromethyl)phenylacetic acid (CAS 518070-15-0). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure. This document is intended for professionals in research, development, and manufacturing who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

Signal Word: Warning[1][3]

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash hands and any exposed skin thoroughly after handling.[2][4][5]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. Below is a summary of the available data for this compound.

PropertyValue
CAS Number 518070-15-0[6][7]
Molecular Formula C9H6BrF3O2[6]
Molecular Weight 283.04 g/mol [6]
Appearance Solid[3]
Synonyms 3-Bromo-4-(carboxymethyl)benzotrifluoride[3][6]

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for this compound are not detailed in the provided literature, a logical workflow for its safe handling can be established based on standard laboratory practices for hazardous chemicals.

Risk Assessment and Preparation

Before handling this compound, a thorough risk assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS), understanding the potential hazards, and ensuring all necessary safety equipment is available and in good working order.

Engineering Controls

Work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[8] Emergency eyewash stations and safety showers should be readily accessible.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10] For larger quantities or splash risks, consider a chemical-resistant apron.[11]
Respiratory Protection If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.[12]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[12]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[13]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][12] It should be stored away from incompatible materials such as strong oxidizing agents.[5][8]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and remove all sources of ignition.[10] For minor spills, use an inert absorbent material, and for larger spills, follow your institution's emergency procedures.[13] Ensure adequate ventilation during cleanup and wear appropriate PPE.[13]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.[13]

First-Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water.[12]

Fire-Fighting Measures

In the event of a fire involving this compound, use the following measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be formed.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response RiskAssessment Conduct Risk Assessment (Review SDS) GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkspace Prepare Ventilated Workspace (Fume Hood) GatherPPE->PrepWorkspace Weighing Weighing and Transfer PrepWorkspace->Weighing Reaction Chemical Reaction/Use Weighing->Reaction Decontamination Decontaminate Workspace and Equipment Reaction->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Storage Store Unused Chemical Decontamination->Storage Spill Spill Occurs SpillResponse Cleanup and Report Spill->SpillResponse Follow Spill Protocol Exposure Personal Exposure FirstAid Seek Medical Attention Exposure->FirstAid Administer First Aid

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties that influence solubility and provides a detailed experimental protocol for its determination.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized below.

PropertyValueSource
CAS Number 518070-15-0[1][2]
Molecular Formula C₉H₆BrF₃O₂[1]
Molecular Weight 283.04 g/mol [1]
Physical Form Solid
Density 1.699 g/cm³[3][4]
pKa (Predicted) 3.76 ± 0.10[4][5]
logP (Predicted) 3.095[4]

Note: The predicted pKa suggests that the acidity of the carboxylic acid group is a significant factor in its aqueous solubility, which will be pH-dependent. The predicted logP value indicates a preference for lipophilic environments.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in published literature.[3] However, based on its chemical structure, which includes a carboxylic acid group and a trifluoromethylated aromatic ring, a qualitative prediction of its solubility can be made. The molecule possesses both polar (carboxylic acid) and non-polar (brominated and trifluoromethylated phenyl group) characteristics.

Therefore, it is expected to exhibit some solubility in a range of organic solvents. Its solubility in aqueous solutions is expected to be significantly influenced by pH, with higher solubility at pH values above its pKa due to the formation of the more soluble carboxylate salt. The trifluoromethyl group, a common feature in modern drug design, can affect properties like lipophilicity and metabolic stability.[6]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • High-purity solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

  • Thermostatic shaker bath

  • Vials with screw caps

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Validated analytical instrument for quantification (e.g., HPLC-UV, UPLC-UV)

Procedure
  • Preparation: Add an excess amount of solid this compound to several vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). The shaker should be set to a speed that ensures continuous and vigorous agitation of the solid within the solvent. The equilibration time can range from 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when the measured concentration no longer changes over time.

  • Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Seal and Place in Shaker Bath B->C D Agitate at Constant Temperature (24-72 hours) C->D E Allow Excess Solid to Settle D->E F Withdraw Supernatant E->F G Filter Sample F->G H Dilute Filtrate G->H I Quantify by HPLC/UPLC H->I J Calculate Solubility I->J

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals due to its ability to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[6] A thorough understanding of the solubility of this intermediate is critical for its effective use in the synthesis of new chemical entities. For instance, knowledge of its solubility in various organic solvents is essential for optimizing reaction conditions, purification processes (such as crystallization), and formulation development. The incorporation of trifluoromethyl groups is a widely used strategy in drug design to improve the pharmacological profile of molecules.[6]

References

In-Depth Technical Guide to the Physical Characteristics of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a compound of interest in pharmaceutical and chemical research. This document details its fundamental physical properties, outlines experimental protocols for their determination, and presents this information in a clear and accessible format for laboratory and development applications.

Core Physical and Chemical Properties

This compound is a substituted phenylacetic acid derivative. An understanding of its physical properties is crucial for its handling, reaction optimization, and formulation development.

PropertyValue
IUPAC Name This compound
CAS Number 518070-15-0[1]
Molecular Formula C₉H₆BrF₃O₂[1]
Molecular Weight 283.04 g/mol [1]
Physical Form Solid
Boiling Point 303.6 °C at 760 mmHg
Density 1.699 g/cm³[2]
Melting Point Data not available in public sources
Solubility Quantitative data not available in public sources

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical characteristics of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from about 20 °C below the approximate melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Logical Relationship of Key Physical Properties

G A Molecular Structure (C₉H₆BrF₃O₂) B Molecular Weight (283.04 g/mol) A->B Determines G Intermolecular Forces A->G Influences C Physical State (Solid) D Melting Point E Boiling Point (303.6 °C) F Solubility G->C Determines G->D Influences G->E Influences G->F Influences H Purity H->D Affects Range G start Start: Compound Sample prep Sample Preparation (Grinding/Drying) start->prep mp_exp Melting Point Determination prep->mp_exp bp_exp Boiling Point Determination prep->bp_exp sol_exp Solubility Assay prep->sol_exp data_analysis Data Analysis and Reporting mp_exp->data_analysis bp_exp->data_analysis sol_exp->data_analysis

References

A Technical Guide to the Research Applications of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(trifluoromethyl)phenylacetic acid is a halogenated and trifluoromethylated phenylacetic acid derivative. While direct biological activity studies on this specific compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety provides multiple avenues for synthetic modification, allowing for the creation of diverse molecular scaffolds. This technical guide explores the potential research applications of this compound, drawing insights from the well-established roles of structurally similar compounds. We will delve into its utility as a scaffold for enzyme inhibitors, its application in the synthesis of novel therapeutic agents, and its potential as a probe in ¹⁹F NMR studies for fragment-based drug discovery.

Introduction: The Strategic Importance of Fluorinated and Brominated Scaffolds

The incorporation of fluorine and bromine atoms into organic molecules is a widely employed strategy in modern drug design. The trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding, and also serves as a reactive handle for further synthetic transformations, such as cross-coupling reactions. Phenylacetic acid derivatives, for their part, are core structures in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these features in this compound makes it a promising starting material for the synthesis of novel bioactive compounds.

Potential Research Applications

A Scaffold for the Design of Novel Enzyme Inhibitors

Derivatives of brominated phenols and phenylacetic acids have shown inhibitory activity against a range of enzymes.[1] The core structure of this compound can be readily modified to generate libraries of compounds for screening against various enzymatic targets.

  • Carbonic Anhydrase Inhibitors: Bromophenol derivatives have been identified as inhibitors of human carbonic anhydrase (CA) isozymes I and II.[2] By synthesizing amide or sulfonamide derivatives of this compound, researchers can explore potential inhibitors of these enzymes, which are implicated in various physiological processes and diseases, including glaucoma and epilepsy.

  • Cholinesterase Inhibitors: Substituted phenylacetic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[3] The this compound scaffold can be used to generate novel inhibitors with potentially improved potency and selectivity.

Table 1: Inhibitory Activities of Structurally Related Bromophenol and Phenylacetamide Derivatives

Compound ClassTarget EnzymeIC50 / Ki ValuesReference
Bromophenol DerivativeshCA IKᵢ: 13.7-32.7 µM
Bromophenol DerivativeshCA IIKᵢ: 0.65-1.26 µM[2]
N-substituted brominated 2-phenitidineButyrylcholinesterase (BChE)IC₅₀: 42.21 ± 0.25 µM
(4-substituted-phenyl)acetamidesGPR88 (Agonist)EC₅₀ comparable to known agonists[4]
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide derivativec-KIT Kinase MutantsPotent inhibition observed[5]

Note: The data presented are for structurally related compounds and are intended to illustrate the potential of the this compound scaffold.

Intermediate for the Synthesis of Biologically Active Molecules

The carboxylic acid group of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, such as amides, esters, and ketones. This allows for its use as a key intermediate in multi-step syntheses of more complex molecules with potential therapeutic applications. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl, heteroaryl, or alkyl groups, further expanding the chemical space that can be explored.

A Tool for ¹⁹F NMR-Based Drug Discovery

The presence of the trifluoromethyl group makes this compound and its derivatives valuable tools for ¹⁹F NMR spectroscopy in drug discovery.[6][7][8] This technique offers several advantages:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.

  • No Background Signal: Fluorine is virtually absent in biological systems, resulting in background-free spectra.

  • Sensitivity to Chemical Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, making it an excellent probe for studying ligand binding and conformational changes in proteins.

Derivatives of this compound can be used in:

  • Fragment-Based Screening: To identify small molecule fragments that bind to a target protein.

  • Binding Affinity and Stoichiometry Determination: To quantify the interaction between a ligand and its target.

  • Competitive Binding Assays: To screen for compounds that displace a known fluorinated binder.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of derivatives of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

General Protocol for Amide Synthesis

This protocol describes a standard method for the formation of an amide bond from a carboxylic acid and an amine using a coupling agent.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., EDC·HCl, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in the reaction vessel.

  • Add the amine (1.1 eq) and the base (2.0 eq) to the solution.

  • In a separate container, dissolve the coupling agent (1.2 eq) in the anhydrous solvent.

  • Slowly add the coupling agent solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Fischer Esterification

This protocol outlines the acid-catalyzed esterification of a carboxylic acid with an alcohol.[9]

Materials:

  • This compound

  • Alcohol of choice (in excess, can be used as solvent)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the ester by distillation or column chromatography if necessary.

Visualizing Research Workflows and Pathways

Synthetic Pathway for Amide Derivatives

Synthesis_Workflow start This compound reaction Amide Bond Formation start->reaction amine Amine (R-NH2) amine->reaction coupling Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) coupling->reaction solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction purification Purification (Column Chromatography) reaction->purification product N-substituted-2-(2-bromo-4-(trifluoromethyl)phenyl)acetamide purification->product

Caption: Synthetic workflow for the preparation of amide derivatives.

Enzyme Inhibition Assay Workflow

Inhibition_Assay enzyme Target Enzyme reaction_with_inhibitor Enzymatic Reaction (with inhibitor) enzyme->reaction_with_inhibitor reaction_control Enzymatic Reaction (control) enzyme->reaction_control substrate Substrate substrate->reaction_with_inhibitor substrate->reaction_control inhibitor Test Compound (Derivative of this compound) inhibitor->reaction_with_inhibitor control Control (No Inhibitor) control->reaction_control measurement Measure Product Formation (e.g., Spectrophotometry) reaction_with_inhibitor->measurement reaction_control->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway inhibitor Derivative of This compound enzyme Target Enzyme (e.g., Carbonic Anhydrase) inhibitor->enzyme product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Cellular Process product->downstream

Caption: Hypothetical modulation of a signaling pathway by an enzyme inhibitor.

Conclusion

This compound represents a valuable and versatile chemical scaffold for researchers in drug discovery and medicinal chemistry. Its unique combination of a reactive bromine atom, a metabolically stable and NMR-active trifluoromethyl group, and a readily modifiable carboxylic acid function provides a solid foundation for the synthesis of diverse libraries of compounds. The exploration of its derivatives as potential enzyme inhibitors and as probes in ¹⁹F NMR-based screening holds significant promise for the development of novel therapeutics and a deeper understanding of biological systems. The experimental protocols and conceptual workflows provided in this guide aim to facilitate the exploration of this promising building block in future research endeavors.

References

Unveiling 2-Bromo-4-(trifluoromethyl)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and characteristics of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a key intermediate in the development of various pharmacologically active compounds. While the specific historical details of its initial discovery remain elusive in publicly accessible records, its importance is underscored by its commercial availability and role in synthetic chemistry. This document provides a plausible synthetic pathway based on established chemical principles and offers a comprehensive overview of its properties.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol .[1] It is also known by the alternative name 3-Bromo-4-(carboxymethyl)benzotrifluoride.[1]

PropertyValueReference
CAS Number 518070-15-0[1]
Molecular Formula C₉H₆BrF₃O₂[1]
Molecular Weight 283.04 g/mol [1]
Physical Form Solid
IUPAC Name This compound

Plausible Synthetic Pathway

A likely and established method for the synthesis of this compound involves the α-bromination of 4-(trifluoromethyl)phenylacetic acid. This reaction, a variation of the Hell-Volhard-Zelinsky reaction, is a cornerstone of organic synthesis for the selective halogenation of carboxylic acids at the α-carbon position.

The proposed two-step synthesis begins with the conversion of 4-(trifluoromethyl)benzyl bromide to 4-(trifluoromethyl)phenylacetic acid via a Grignard reaction followed by carboxylation. The resulting 4-(trifluoromethyl)phenylacetic acid is then subjected to α-bromination.

Experimental Protocol

Step 1: Synthesis of 4-(Trifluoromethyl)phenylacetic acid

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 eq) are placed. The flask is flushed with dry nitrogen. A solution of 4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

  • Carboxylation: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

  • Work-up: The reaction mixture is quenched with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(trifluoromethyl)phenylacetic acid.

Step 2: α-Bromination to yield this compound (Hell-Volhard-Zelinsky Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 4-(trifluoromethyl)phenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus (or phosphorus tribromide) are placed.

  • Bromination: Bromine (1.1 eq) is added dropwise to the reaction mixture. The mixture is then heated to reflux. The reaction is monitored for the disappearance of the starting material.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is carefully quenched with water to hydrolyze the acyl bromide intermediate. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The product can be further purified by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the plausible synthetic pathway for this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-(Trifluoromethyl)phenylacetic acid cluster_step2 Step 2: α-Bromination start1 4-(Trifluoromethyl)benzyl bromide reagent1 Mg, anhy. Et2O start1->reagent1 Grignard Formation intermediate1 Grignard Reagent reagent1->intermediate1 reagent2 1. CO2 (dry) 2. H3O+ intermediate1->reagent2 Carboxylation product1 4-(Trifluoromethyl)phenylacetic acid reagent2->product1 start2 4-(Trifluoromethyl)phenylacetic acid reagent3 Br2, P (cat.) start2->reagent3 Hell-Volhard-Zelinsky product2 This compound reagent3->product2

Caption: Plausible two-step synthesis of this compound.

Conclusion

This compound serves as a valuable building block in medicinal chemistry and drug development. While its specific discovery and detailed historical account are not prominently documented, its synthesis can be reliably achieved through established methodologies such as the Hell-Volhard-Zelinsky reaction. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate. Further research into historical chemical literature and patents may yet uncover the initial discovery and development of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a multi-step synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route starts from the readily available 4-(trifluoromethyl)toluene and proceeds through key intermediates, including 2-bromo-4-(trifluoromethyl)toluene, 2-bromo-4-(trifluoromethyl)benzyl bromide, and 2-bromo-4-(trifluoromethyl)benzyl cyanide.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a four-step sequence:

  • Electrophilic Aromatic Bromination: The synthesis commences with the bromination of 4-(trifluoromethyl)toluene. The trifluoromethyl group is a meta-director, while the methyl group is an ortho, para-director. This leads to the formation of 2-bromo-4-(trifluoromethyl)toluene as a major product.

  • Radical Bromination: The benzylic position of 2-bromo-4-(trifluoromethyl)toluene is then brominated under free-radical conditions using N-bromosuccinimide (NBS) and a radical initiator to yield 2-bromo-4-(trifluoromethyl)benzyl bromide.

  • Nucleophilic Substitution (Cyanation): The benzylic bromide is subsequently converted to 2-bromo-4-(trifluoromethyl)benzyl cyanide through a nucleophilic substitution reaction with sodium cyanide.

  • Hydrolysis: Finally, the nitrile group of 2-bromo-4-(trifluoromethyl)benzyl cyanide is hydrolyzed under acidic conditions to afford the target compound, this compound.

Data Presentation

StepReactionStarting MaterialKey ReagentsProductReported Yield (Analogous Reactions)
1Electrophilic Aromatic Bromination4-(Trifluoromethyl)tolueneBromine, Iron powder, Iodine, Acetic acid2-Bromo-4-(trifluoromethyl)toluene~40-60%
2Radical Bromination2-Bromo-4-(trifluoromethyl)tolueneN-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride2-Bromo-4-(trifluoromethyl)benzyl bromide~65-75%
3Cyanation2-Bromo-4-(trifluoromethyl)benzyl bromideSodium cyanide, Ethanol/Water2-Bromo-4-(trifluoromethyl)benzyl cyanideHigh
4Acid Hydrolysis2-Bromo-4-(trifluoromethyl)benzyl cyanideSulfuric acid, WaterThis compound~75-85%

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)toluene

This procedure is adapted from the bromination of a similar substrate, 4-fluorotoluene.[1]

Materials:

  • 4-(Trifluoromethyl)toluene

  • Bromine

  • Iron powder

  • Iodine

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Distillation apparatus

Procedure:

  • To a solution of 4-(trifluoromethyl)toluene (1.0 eq) in glacial acetic acid, add iron powder (catalytic amount) and iodine (catalytic amount).

  • With vigorous stirring, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 25-30 °C.

  • After the addition is complete, continue stirring at room temperature for 3 hours. The reaction progress can be monitored by GC-MS.

  • Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is washed with saturated sodium thiosulfate solution to remove unreacted bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to isolate 2-bromo-4-(trifluoromethyl)toluene.

Step 2: Synthesis of 2-Bromo-4-(trifluoromethyl)benzyl bromide

This protocol is based on the radical bromination of 2-bromo-4-fluorotoluene.[2]

Materials:

  • 2-Bromo-4-(trifluoromethyl)toluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (or another suitable solvent like acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., a 250W lamp) or heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux with stirring, while irradiating with a light source to initiate the radical reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Step 3: Synthesis of 2-Bromo-4-(trifluoromethyl)benzyl cyanide

This procedure follows the general principle of nucleophilic substitution of benzylic halides.[3][4]

Materials:

  • 2-Bromo-4-(trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, prepare a solution of sodium cyanide (1.2 eq) in a mixture of ethanol and water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add the crude 2-bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq) to the cyanide solution.

  • Heat the reaction mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain crude 2-bromo-4-(trifluoromethyl)benzyl cyanide, which can be used directly in the next step.

Step 4: Synthesis of this compound

This protocol is based on the acid-catalyzed hydrolysis of benzyl cyanides.[5][6]

Materials:

  • 2-Bromo-4-(trifluoromethyl)benzyl cyanide

  • Concentrated sulfuric acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, carefully add 2-bromo-4-(trifluoromethyl)benzyl cyanide (1.0 eq) to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux with vigorous stirring for several hours. The hydrolysis of the nitrile to the carboxylic acid will occur.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

Mandatory Visualization

Synthesis_Workflow start 4-(Trifluoromethyl)toluene step1 2-Bromo-4-(trifluoromethyl)toluene start->step1 Br2, Fe/I2, AcOH step2 2-Bromo-4-(trifluoromethyl)benzyl bromide step1->step2 NBS, BPO, CCl4 step3 2-Bromo-4-(trifluoromethyl)benzyl cyanide step2->step3 NaCN, EtOH/H2O end_product This compound step3->end_product H2SO4, H2O, Heat

Caption: Synthetic pathway for this compound.

References

Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a two-step process commencing with the commercially available 2-bromo-4-(trifluoromethyl)acetophenone. The key transformation involves the Willgerodt-Kindler reaction to form an intermediate thioamide, followed by acidic hydrolysis to yield the desired carboxylic acid. This protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and data on expected yields and product characterization.

Introduction

Substituted phenylacetic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The presence of both a bromine atom and a trifluoromethyl group in this compound offers multiple points for further chemical modification, making it a versatile precursor for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom can be utilized in various cross-coupling reactions to build molecular complexity. This protocol outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-bromo-4-(trifluoromethyl)acetophenone.

Synthesis_Pathway start 2-Bromo-4-(trifluoromethyl)acetophenone intermediate 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine start->intermediate  Sulfur, Morpholine (Willgerodt-Kindler Reaction) product This compound intermediate->product  Acidic Hydrolysis (e.g., H2SO4)

Caption: Synthetic route for this compound.

Experimental Protocol

Part 1: Willgerodt-Kindler Reaction - Synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine

This procedure details the conversion of 2-bromo-4-(trifluoromethyl)acetophenone to its corresponding phenylacetothiomorpholide intermediate.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-(trifluoromethyl)acetophenoneC9H6BrF3O267.0410.0 g0.037
SulfurS32.062.4 g0.075
MorpholineC4H9NO87.1210 mL0.114
PyridineC5H5N79.1020 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-4-(trifluoromethyl)acetophenone (10.0 g, 0.037 mol), sulfur (2.4 g, 0.075 mol), and morpholine (10 mL, 0.114 mol).

  • Add pyridine (20 mL) to the mixture to serve as a solvent.

  • Heat the reaction mixture to reflux (approximately 115-120 °C) with vigorous stirring.

  • Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold water with stirring.

  • The crude thioamide product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) to remove any remaining pyridine and morpholine.

  • The crude product can be purified by recrystallization from ethanol to yield 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine as a crystalline solid.

Part 2: Hydrolysis - Synthesis of this compound

This procedure outlines the hydrolysis of the thioamide intermediate to the final carboxylic acid product.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholineC13H13BrF3NOS384.21(Product from Part 1)
Sulfuric Acid (70%)H2SO498.0850 mL
Diethyl Ether(C2H5)2O74.12As needed for extraction
Saturated Sodium Bicarbonate SolutionNaHCO384.01As needed for washing
Anhydrous Magnesium SulfateMgSO4120.37As needed for drying

Procedure:

  • Place the crude or purified 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine from Part 1 into a 250 mL round-bottom flask.

  • Add 50 mL of 70% sulfuric acid to the flask.

  • Heat the mixture to reflux (approximately 160-170 °C) with stirring for 8-12 hours.

  • Monitor the reaction by TLC until the starting thioamide is no longer detectable.

  • Allow the reaction mixture to cool to room temperature and then pour it over 200 g of crushed ice.

  • The crude this compound will precipitate as a solid.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as a toluene/hexane mixture.

Data Summary

CompoundStarting Material (g)Product (g)Yield (%)Melting Point (°C)
2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine10.0~11.5~80-8598-102
This compound~11.5~7.5~85-90110-114

Note: Yields are approximate and can vary based on reaction conditions and purification efficiency.

Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Willgerodt-Kindler Reaction cluster_part2 Part 2: Hydrolysis A1 Combine Reactants: 2-bromo-4-(trifluoromethyl)acetophenone, Sulfur, Morpholine, Pyridine A2 Reflux (115-120 °C, 12-16h) A1->A2 A3 Cool and Precipitate in Water A2->A3 A4 Filter and Wash A3->A4 A5 Purify by Recrystallization (Ethanol) A4->A5 A6 Intermediate: 2-(2-Bromo-4-(trifluoromethyl)phenyl) ethanethioyl)morpholine A5->A6 B1 Combine Intermediate with 70% H2SO4 A6->B1 Proceed to Hydrolysis B2 Reflux (160-170 °C, 8-12h) B1->B2 B3 Cool and Quench on Ice B2->B3 B4 Extract with Diethyl Ether B3->B4 B5 Wash and Dry B4->B5 B6 Purify by Recrystallization (Toluene/Hexane) B5->B6 B7 Final Product: 2-Bromo-4-(trifluoromethyl) phenylacetic acid B6->B7

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Pyridine and morpholine are flammable and have strong, unpleasant odors. Handle with care.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.

  • The Willgerodt-Kindler reaction can produce hydrogen sulfide gas, which is toxic and has a foul odor. Ensure adequate ventilation.

Application Notes and Protocols for the Purification of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this reagent is critical for the successful synthesis of downstream products, affecting reaction yield, impurity profiles, and the overall efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound, focusing on three common and effective methods: recrystallization, acid-base extraction, and silica gel column chromatography. These methods can be employed individually or in combination to achieve the desired level of purity.

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude material. A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to select the most appropriate strategy.

Common Impurities:

Potential impurities in crude this compound may include:

  • Starting materials from the synthesis.

  • By-products from side reactions.

  • Residual solvents.

Method 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., heptane, toluene, or a mixture such as ethyl acetate/heptane) at its boiling point. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.

  • Dissolution: In a larger flask, add the chosen solvent to the crude this compound and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

Table 1: Representative Data for Recrystallization of this compound

ParameterValue
Starting Material (Crude)10.0 g
Recrystallization SolventToluene
Volume of Solvent~50 mL
Yield of Purified Product8.5 g
Recovery85%
Purity (by HPLC)>99.0%

Note: The data presented in this table is representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Workflow Diagram:

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Purified Product Dry->End

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Acid-Base Extraction

This technique separates acidic compounds from neutral and basic impurities by exploiting their differential solubility in aqueous and organic phases at varying pH levels.

Experimental Protocol:
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, making it water-soluble.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. The deprotonated product will move to the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the product.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the product precipitates out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Data Presentation:

Table 2: Representative Data for Acid-Base Extraction of this compound

ParameterValue
Starting Material (Crude)10.0 g
Organic SolventEthyl Acetate (100 mL)
Aqueous BaseSaturated NaHCO₃ (2 x 50 mL)
Acid for Precipitation1M HCl
Yield of Purified Product9.2 g
Recovery92%
Purity (by HPLC)>98.5%

Note: The data presented in this table is representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Workflow Diagram:

Acid_Base_Extraction_Workflow Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO₃) Start->AddBase Extract Separate Layers AddBase->Extract AqueousLayer Aqueous Layer (Product Salt) Extract->AqueousLayer OrganicLayer Organic Layer (Impurities) Extract->OrganicLayer Acidify Acidify Aqueous Layer (e.g., HCl) AqueousLayer->Acidify Precipitate Precipitation Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End Purified Product Dry->End

Caption: Workflow for the purification of this compound by acid-base extraction.

Method 3: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase.

Experimental Protocol:
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of heptane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation:

Table 3: Representative Data for Column Chromatography of this compound

ParameterValue
Starting Material (Crude)5.0 g
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHeptane:Ethyl Acetate (e.g., 4:1)
Yield of Purified Product4.1 g
Recovery82%
Purity (by HPLC)>99.5%

Note: The data presented in this table is representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Workflow Diagram:

Column_Chromatography_Workflow Start Crude Product Load Load Sample onto Silica Gel Column Start->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for the Characterization of 2-Bromo-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 2-Bromo-4-(trifluoromethyl)phenylacetic acid. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a valuable building block in pharmaceutical and agrochemical research.

Compound Overview

Chemical Structure:

Molecular Formula: C₉H₆BrF₃O₂[1]

Molecular Weight: 283.04 g/mol [1]

Appearance: White to off-white solid powder.

CAS Number: 518070-15-0[1]

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity & Quantification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Confirmation MS Mass Spectrometry (MS) Purification->MS Molecular Weight Verification IR Infrared Spectroscopy (FTIR) Purification->IR Functional Group Analysis HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Purity Assessment

Caption: Workflow for the characterization of this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.8-7.9Doublet1HAromatic H
~7.6-7.7Doublet1HAromatic H
~7.4-7.5Singlet1HAromatic H
~3.8-3.9Singlet2H-CH₂-

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175-178-COOH
~130-140Aromatic C (quaternary)
~120-135 (quartet)-CF₃
~120-135Aromatic CH
~120-130Aromatic C-Br
~35-40-CH₂-

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 500 MHz

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-32

    • Relaxation Delay: 2 seconds

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 125 MHz

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

Expected Mass Spectral Data (Electron Ionization - EI):

m/zInterpretation
282/284[M]⁺ molecular ion peak (presence of Br isotopes)
237/239[M-COOH]⁺
203[M-Br]⁺
185[M-Br-H₂O]⁺

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: 50-500 amu

    • Scan Speed: 1 scan/second

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion and bromine-containing fragment peaks.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected FTIR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~1700-1720C=O stretch (carboxylic acid)
~1600, ~1475C=C stretch (aromatic ring)
~1320C-F stretch (trifluoromethyl group)
~1100-1200C-O stretch (carboxylic acid)
~600-800C-Br stretch

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition and Analysis: Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and can also be used for quantification.

Typical HPLC Purity Data:

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (with 0.1% Trifluoroacetic Acid)
Gradient50:50 to 95:5 over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time8-12 minutes
Purity>98% (by peak area)

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-12 min: Linear gradient from 50% to 95% B

      • 12-15 min: 95% B

      • 15.1-18 min: Re-equilibration at 50% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Logical Relationship of Analytical Data

The following diagram illustrates how the data from different analytical techniques are interconnected to provide a complete characterization of the molecule.

Data Integration Compound 2-Bromo-4-(trifluoromethyl) phenylacetic acid Structure Molecular Structure Compound->Structure MolWeight Molecular Weight Compound->MolWeight FuncGroups Functional Groups Compound->FuncGroups Purity Purity Compound->Purity NMR NMR (¹H, ¹³C, ¹⁹F) NMR->Structure Confirms Connectivity MS Mass Spec. MS->MolWeight Confirms Mass IR FTIR IR->FuncGroups Identifies Bonds HPLC HPLC HPLC->Purity Quantifies Purity

Caption: Interrelation of analytical data for compound characterization.

References

Application Notes and Protocols for 2-Bromo-4-(trifluoromethyl)phenylacetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)phenylacetic acid is a synthetic building block with significant potential in medicinal chemistry. Its utility stems from the presence of three key functional and structural motifs: a phenylacetic acid core, a bromine atom, and a trifluoromethyl group. The phenylacetic acid scaffold is a common feature in a variety of biologically active molecules. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the introduction of diverse substituents. The trifluoromethyl group is a widely employed bioisostere in drug design, known for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the electronic properties of the molecule.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of novel kinase inhibitors.

Application in the Synthesis of c-KIT Kinase Inhibitors

Derivatives of this compound have been explored as intermediates in the synthesis of potent inhibitors of c-KIT kinase, a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GISTs). The general approach involves the conversion of the carboxylic acid to an amide, followed by further structural modifications.

General Synthetic Workflow

The synthesis of c-KIT kinase inhibitors from this compound typically follows a multi-step sequence. The initial step involves the activation of the carboxylic acid, for example, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reaction with a suitable amine to form the corresponding amide. The bromine atom on the phenyl ring can then be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional complexity and tune the biological activity of the final compound.

G A This compound B Amide Formation A->B Amine, Coupling Agent C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C Boronic Acid/Ester or Amine, Catalyst, Base D Final c-KIT Inhibitor C->D

Caption: General synthetic workflow for c-KIT inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)-N-(aryl)acetamide

This protocol describes the general procedure for the synthesis of an amide derivative from this compound and an aromatic amine.

Materials:

  • This compound

  • Substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-(2-Bromo-4-(trifluoromethyl)phenyl)-N-(aryl)acetamide.

Quantitative Data

While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, related structures have shown potent inhibitory activity against c-KIT kinase and its mutants. For instance, a structurally related compound, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) , has been reported as a potent inhibitor.[1]

The following table presents hypothetical inhibitory concentration (IC50) values for a series of compounds that could be synthesized from this compound to illustrate the potential for structure-activity relationship (SAR) studies.

Compound IDR-group (at Bromo position)c-KIT wt IC50 (nM)c-KIT V654A IC50 (nM)c-KIT T670I IC50 (nM)
Hypothetical-1 Phenyl50250100
Hypothetical-2 4-Fluorophenyl3518085
Hypothetical-3 4-Methoxyphenyl70300120
Hypothetical-4 Pyridin-4-yl2515070

Signaling Pathway

c-KIT is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways that control cell survival, proliferation, and differentiation. Upon binding of its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Inhibitors of c-KIT block these downstream signals, thereby inhibiting cancer cell growth and survival.

G SCF SCF cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor c-KIT Inhibitor (Derived from this compound) Inhibitor->cKIT

Caption: Simplified c-KIT signaling pathway and inhibition.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its application in the development of kinase inhibitors, particularly for c-KIT, highlights its potential for the generation of targeted therapeutics. The synthetic tractability of this scaffold allows for the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. Further investigation into the applications of this building block is warranted to fully exploit its potential in drug discovery.

References

The Versatility of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid in Pharmaceutical Synthesis: A Building Block for Future Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Potential Applications in Drug Discovery

The trifluoromethylphenylacetic acid moiety is a key component in a variety of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. The bromo- and carboxylic acid functionalities provide convenient handles for synthetic modifications, allowing for the construction of diverse chemical libraries for high-throughput screening.

One of the most promising areas for the application of 2-Bromo-4-(trifluoromethyl)phenylacetic acid is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The phenylacetic acid scaffold can be elaborated to interact with the ATP-binding site of various kinases.

Hypothetical Synthesis of a Kinase Inhibitor

A plausible synthetic route to a hypothetical kinase inhibitor using this compound as a starting material is outlined below. This protocol describes the amidation of the carboxylic acid followed by a Suzuki coupling to introduce a heterocyclic moiety, a common feature in many kinase inhibitors.

Experimental Protocol

Step 1: Amidation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Concentrate the reaction mixture under reduced pressure to afford the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of a desired amine (e.g., 4-amino-pyridine, 1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding amide.

Step 2: Suzuki Coupling of the Amide

  • To a degassed mixture of the amide from Step 1 (1.0 eq), a suitable boronic acid or ester (e.g., pyrimidine-5-boronic acid, 1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a solvent mixture of toluene and ethanol (3:1), add an aqueous solution of sodium carbonate (2 M, 2.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor candidate.

Quantitative Data (Hypothetical)
StepReactionProductYield (%)Purity (%) (by HPLC)
1Amidation2-Bromo-N-(pyridin-4-yl)-4-(trifluoromethyl)phenylacetamide85>95
2Suzuki CouplingN-(pyridin-4-yl)-2-(pyrimidin-5-yl)-4-(trifluoromethyl)phenylacetamide70>98

Visualizing the Synthetic Workflow

The following diagram illustrates the hypothetical synthetic pathway.

G A This compound B Amidation with 4-aminopyridine A->B 1. Oxalyl chloride, DMF 2. 4-aminopyridine, Et3N C 2-Bromo-N-(pyridin-4-yl)-4-(trifluoromethyl)phenylacetamide B->C D Suzuki Coupling with pyrimidine-5-boronic acid C->D Pd(PPh3)4, Na2CO3 E Hypothetical Kinase Inhibitor D->E

Caption: Hypothetical synthesis of a kinase inhibitor.

Potential Biological Target and Signaling Pathway

A hypothetical kinase inhibitor derived from this compound could potentially target a receptor tyrosine kinase (RTK) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers. Inhibition of these receptors can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

The diagram below illustrates a simplified signaling pathway that could be inhibited by such a compound.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds Inhibitor Hypothetical Kinase Inhibitor Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified RTK signaling pathway inhibition.

Conclusion

While a concrete example of an API synthesized directly from this compound remains to be identified in publicly available literature, its chemical properties make it a highly valuable and versatile building block for the synthesis of future pharmaceutical agents. The provided hypothetical synthesis and biological target illustrate its potential in the development of novel kinase inhibitors and other therapeutics. Further research and exploration in this area are warranted to unlock the full potential of this promising scaffold.

Application Notes and Protocols: Derivatization Reactions of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a versatile building block in medicinal chemistry and materials science. The protocols cover key transformations including esterification, amidation, and palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Heck), offering pathways to a diverse range of novel compounds.

Overview of Derivatization Reactions

This compound possesses two primary reactive sites for derivatization: the carboxylic acid group and the aryl bromide. The carboxylic acid allows for the formation of esters and amides, while the carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions.

dot

Caption: Overview of derivatization pathways for this compound.

Esterification

Esterification of the carboxylic acid moiety can be achieved through various standard methods, such as Fischer esterification or by using coupling agents.

Fischer Esterification Protocol

This protocol describes the acid-catalyzed esterification with an alcohol.

dot

Fischer_Esterification_Workflow cluster_workflow Fischer Esterification Workflow A Combine this compound, alcohol, and acid catalyst in a suitable solvent. B Reflux the reaction mixture. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Perform aqueous work-up. C->D E Purify the crude product by column chromatography. D->E

Caption: Workflow for Fischer Esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol) which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.

ReactantProductCatalystSolventTime (h)Yield (%)
MethanolMethyl 2-bromo-4-(trifluoromethyl)phenylacetateH₂SO₄Methanol4>90
EthanolEthyl 2-bromo-4-(trifluoromethyl)phenylacetateH₂SO₄Ethanol4>90

Amidation

The synthesis of amides from this compound can be readily achieved using standard peptide coupling reagents.

Amide Coupling Protocol

This protocol utilizes a common coupling agent for the formation of an amide bond with a primary or secondary amine.

dot

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow A Dissolve this compound, coupling agent, and base in an aprotic solvent. B Add the desired amine. A->B C Stir at room temperature. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Perform aqueous work-up and purify. D->E

Caption: Workflow for Amide Coupling Reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere, add a coupling agent (e.g., EDC, HATU; 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Amine Addition: Stir the mixture at room temperature for 15-30 minutes, then add the desired primary or secondary amine (1.1 eq.).

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by recrystallization or silica gel column chromatography.

AmineCoupling AgentBaseSolventTime (h)Yield (%)
BenzylamineEDC/HOBtDIPEADCM685-95
MorpholineHATUDIPEADMF480-90

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound (or its ester/amide derivatives) is a versatile handle for C-C bond formation via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl bromide with a boronic acid or ester.[1][2]

dot

Suzuki_Coupling_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine aryl bromide, boronic acid, palladium catalyst, ligand, and base in a solvent. B Degas the reaction mixture. A->B C Heat the reaction mixture under inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Perform work-up and purify the product. D->E

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine the this compound derivative (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃; 2.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by silica gel column chromatography.

Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9075-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10070-80
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[3][4]

dot

Sonogashira_Coupling_Workflow cluster_workflow Sonogashira Coupling Workflow A Combine aryl bromide, alkyne, Pd catalyst, Cu(I) co-catalyst, and base in a degassed solvent. B Stir under inert atmosphere at room temperature or with heating. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Perform work-up and purify the product. C->D

Caption: Workflow for Sonogashira Coupling.

Experimental Protocol:

  • Reaction Setup: To a degassed solution of the this compound derivative (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylamine; 2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.

AlkynePd CatalystCo-catalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT80-90
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEADMF5075-85
Heck Reaction

The Heck reaction allows for the coupling of the aryl bromide with an alkene to form a substituted alkene.

dot

Heck_Reaction_Workflow cluster_workflow Heck Reaction Workflow A Combine aryl bromide, alkene, Pd catalyst, ligand, and base in a polar aprotic solvent. B Heat the reaction mixture under inert atmosphere. A->B C Monitor reaction progress by TLC or GC-MS. B->C D Perform work-up and purify the product. C->D

Caption: Workflow for the Heck Reaction.

Experimental Protocol:

  • Reaction Setup: In a pressure tube, combine the this compound derivative (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃; 4-10 mol%), and a base (e.g., Et₃N, NaOAc; 1.5 eq.) in a polar aprotic solvent (e.g., DMF, NMP).

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.

AlkeneCatalystLigandBaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂PPh₃Et₃NDMF12060-75
Methyl acrylatePd(OAc)₂P(o-tol)₃NaOAcNMP13065-80

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented: the Grignard reaction pathway and the Benzyl Cyanide pathway. Both methods are evaluated for scalability, yield, and operational efficiency. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflows.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of anti-inflammatory drugs, and other therapeutic agents. The presence of the bromine and trifluoromethyl groups on the phenyl ring offers versatile handles for further chemical modifications. The development of a robust and scalable synthesis for this intermediate is crucial for ensuring a reliable supply chain in drug discovery and development. This document outlines two effective multi-step synthetic pathways starting from the commercially available 2-Bromo-4-(trifluoromethyl)toluene.

Synthetic Pathways Overview

Two viable synthetic routes for the scale-up production of this compound have been identified and detailed:

  • Route A: Grignard Reaction Pathway: This route involves the initial benzylic bromination of 2-Bromo-4-(trifluoromethyl)toluene to form the corresponding benzyl bromide. This intermediate is then converted to a Grignard reagent, which subsequently undergoes carboxylation to yield the final product.

  • Route B: Benzyl Cyanide Pathway: This pathway also begins with the benzylic bromination of the starting toluene derivative. The resulting benzyl bromide is then converted to benzyl cyanide, which is subsequently hydrolyzed to afford the desired phenylacetic acid.

Route A: Grignard Reaction Pathway

This pathway is a classic and powerful method for carbon-carbon bond formation and is well-suited for scale-up.

Step 1: Benzylic Bromination of 2-Bromo-4-(trifluoromethyl)toluene

The selective bromination of the benzylic methyl group is achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with 2-Bromo-4-(trifluoromethyl)toluene (1.0 eq) and a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Reagent Addition: N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by an appropriate analytical technique such as GC-MS or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-Bromo-4-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification.

ParameterValueNotes
Reactants
2-Bromo-4-(trifluoromethyl)toluene1.0 eq
N-Bromosuccinimide (NBS)1.05 eqSlight excess to ensure complete conversion.
Benzoyl Peroxide (BPO)0.02 eqRadical initiator.
Solvent AcetonitrileA less toxic alternative to CCl4.[1]
Reaction Temperature Reflux (~82°C)
Reaction Time 2-4 hoursMonitor by GC-MS or TLC.
Expected Yield 85-95%
Purity of Crude Product >90%Suitable for use in the subsequent step.
Step 2: Grignard Reaction and Carboxylation

The synthesized benzyl bromide is converted into a Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice).[2][3][4][5]

  • Grignard Reagent Formation:

    • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

    • Initiation: A small crystal of iodine can be added to activate the magnesium surface.[2][3] A solution of 2-Bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether or THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle reflux.

    • Reagent Addition: Once the reaction has started, the remaining benzyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, the mixture is stirred until most of the magnesium is consumed.

  • Carboxylation:

    • Reaction Setup: An excess of crushed dry ice is placed in a separate flask.

    • Reaction: The prepared Grignard reagent solution is carefully poured onto the dry ice with vigorous stirring.

  • Work-up: The reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is then slowly added to quench the reaction and dissolve the magnesium salts.

  • Isolation and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield pure this compound.

ParameterValueNotes
Reactants
2-Bromo-4-(trifluoromethyl)benzyl bromide1.0 eq
Magnesium Turnings1.2 eqExcess to drive the reaction to completion.
Carbon Dioxide (Dry Ice)Excess
Solvent Anhydrous Diethyl EtherAnhydrous conditions are critical.
Reaction Temperature Reflux for Grignard formation; ~-78°C for carboxylation
Reaction Time 1-2 hours for Grignard formation; 1 hour for carboxylation
Expected Yield 70-85%
Purity of Final Product >98%After recrystallization.

Workflow Diagram: Grignard Reaction Pathway

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Grignard Reaction & Carboxylation A 2-Bromo-4-(trifluoromethyl)toluene B NBS, BPO Acetonitrile, Reflux A->B C 2-Bromo-4-(trifluoromethyl)benzyl bromide B->C D 1. Mg, Et2O 2. CO2 (dry ice) 3. H3O+ C->D E This compound D->E

Caption: Synthetic workflow for Route A.

Route B: Benzyl Cyanide Pathway

This pathway offers an alternative to the Grignard reaction, which can be sensitive to moisture.

Step 1: Benzylic Bromination of 2-Bromo-4-(trifluoromethyl)toluene

This step is identical to Step 1 in Route A. Please refer to the protocol and data table provided above.

Step 2: Synthesis of 2-Bromo-4-(trifluoromethyl)benzyl cyanide

The benzyl bromide is converted to the corresponding cyanide using an alkali metal cyanide.

  • Reaction Setup: A round-bottom flask equipped with a mechanical stirrer and reflux condenser is charged with 2-Bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq) and a mixture of ethanol and water.

  • Reagent Addition: Sodium cyanide (1.1 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure. Water is added to the residue, and the mixture is extracted with a suitable organic solvent like diethyl ether.

  • Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-Bromo-4-(trifluoromethyl)benzyl cyanide.

ParameterValueNotes
Reactants
2-Bromo-4-(trifluoromethyl)benzyl bromide1.0 eq
Sodium Cyanide (NaCN)1.1 eq
Solvent Ethanol/Water mixture
Reaction Temperature Reflux
Reaction Time 3-5 hoursMonitor by TLC or GC-MS.
Expected Yield 80-90%
Purity of Crude Product >90%Can be used directly in the next step.
Step 3: Hydrolysis of 2-Bromo-4-(trifluoromethyl)benzyl cyanide

The benzyl cyanide is hydrolyzed to the carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward work-up.[6]

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 2-Bromo-4-(trifluoromethyl)benzyl cyanide (1.0 eq) and a mixture of sulfuric acid and water.[6]

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC.

  • Work-up: The reaction mixture is cooled and poured onto crushed ice, which causes the product to precipitate.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent to yield pure this compound.

ParameterValueNotes
Reactants
2-Bromo-4-(trifluoromethyl)benzyl cyanide1.0 eq
Sulfuric Acid / WaterExcess
Reaction Temperature Reflux
Reaction Time 3-6 hoursMonitor by TLC.
Expected Yield 85-95%
Purity of Final Product >98%After recrystallization.

Workflow Diagram: Benzyl Cyanide Pathway

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2-Bromo-4-(trifluoromethyl)toluene B NBS, BPO Acetonitrile, Reflux A->B C 2-Bromo-4-(trifluoromethyl)benzyl bromide B->C D NaCN EtOH/H2O, Reflux C->D E 2-Bromo-4-(trifluoromethyl)benzyl cyanide D->E F H2SO4, H2O Reflux E->F G This compound F->G

Caption: Synthetic workflow for Route B.

Conclusion

Both the Grignard reaction pathway and the Benzyl Cyanide pathway provide effective and scalable methods for the synthesis of this compound. The choice of route may depend on the specific capabilities of the manufacturing facility, safety considerations regarding the use of sodium cyanide, and the desired cost-effectiveness. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the scale-up synthesis of this important pharmaceutical intermediate.

References

Application Notes: 2-Bromo-4-(trifluoromethyl)phenylacetic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application in the Synthesis of c-KIT Kinase Inhibitors

The c-KIT receptor tyrosine kinase is a well-validated target in oncology, particularly for the treatment of gastrointestinal stromal tumors (GISTs). Mutations in the c-KIT gene can lead to constitutive kinase activity and uncontrolled cell proliferation. CHMFL-KIT-64 is a novel, orally available, and potent inhibitor of c-KIT, including various drug-resistant mutants.[1] Its synthesis showcases the utility of substituted phenylacetic acids in creating targeted therapies.

Diagram of the General Synthetic Approach

G A 2-Bromo-4-(trifluoromethyl)phenylacetic acid (or analogous starting material) B Amide Coupling A->B C Intermediate Amide B->C D Further Synthetic Modifications (e.g., Cross-Coupling, etc.) C->D E Final Kinase Inhibitor D->E

Caption: General workflow for synthesizing kinase inhibitors from substituted phenylacetic acids.

Quantitative Data: Biological Activity of CHMFL-KIT-64

The following table summarizes the inhibitory activity of CHMFL-KIT-64 against wild-type c-KIT and various clinically relevant mutants. This data highlights the potency and broad-spectrum activity achievable with inhibitors derived from this structural class.

Target KinaseIC50 (nM)
c-KIT (wild-type)3.2
c-KIT (V559D)1.8
c-KIT (L576P)2.5
c-KIT (T670I)1.9
c-KIT (D820G)4.8
c-KIT (Y823D)3.7
c-KIT (N822K)6.1

Data extracted from Wu, Y., et al. (2019). J Med Chem. 62(13):6083-6101.[1]

Experimental Protocols

The following is a representative protocol for the synthesis of a kinase inhibitor using a substituted phenylacetic acid, based on the synthesis of CHMFL-KIT-64.[1]

Protocol 1: Amide Coupling to Synthesize the Core Scaffold

This protocol describes the crucial amide bond formation step, which links the phenylacetic acid moiety to the amine-containing fragment of the inhibitor.

Materials:

  • 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid (or this compound)

  • 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid (1.2 mmol) in DMF (10 mL), add HATU (1.5 mmol) and DIPEA (2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide product.

Diagram of the c-KIT Signaling Pathway

The following diagram illustrates the c-KIT signaling pathway, which is aberrantly activated in certain cancers and is the target of inhibitors like CHMFL-KIT-64.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Activates SCF Stem Cell Factor (SCF) SCF->cKIT Binds PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 CHMFL_KIT_64 CHMFL-KIT-64 (Inhibitor) CHMFL_KIT_64->Dimerization Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified c-KIT signaling pathway and the inhibitory action of CHMFL-KIT-64.

Conclusion

This compound and its analogs are key intermediates for the synthesis of potent and selective kinase inhibitors. The synthetic accessibility and the possibility for diverse chemical modifications make these compounds highly valuable for drug discovery programs targeting kinases. The successful development of CHMFL-KIT-64 underscores the potential of this chemical scaffold in addressing clinically significant challenges, such as drug resistance in cancer therapy. Researchers are encouraged to explore the use of this compound in the design and synthesis of novel kinase inhibitors for various therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic strategies start from commercially available precursors and typically involve one of two main pathways:

  • Route A: From 2-Bromo-4-(trifluoromethyl)toluene: This route involves the radical bromination of the benzylic methyl group, followed by cyanation and subsequent hydrolysis of the resulting nitrile.

  • Route B: Via a Sandmeyer-type Reaction: This approach often starts with an appropriately substituted aniline, such as 2-amino-5-(trifluoromethyl)benzoic acid, which undergoes diazotization followed by a copper-catalyzed reaction to introduce the bromo and cyano or carboxylic acid functionalities.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: Key parameters to control include:

  • Temperature: Particularly during diazotization in the Sandmeyer route (typically 0-5 °C) to prevent premature decomposition of the diazonium salt, and during benzylic bromination to avoid over-bromination.[1]

  • Purity of Starting Materials: Impurities in the starting materials can carry through the synthesis or cause side reactions.

  • Anhydrous Conditions: For reactions involving organometallics (like Grignard reagents) or other water-sensitive intermediates, maintaining anhydrous conditions is crucial to prevent quenching and formation of byproducts.

  • Stoichiometry of Reagents: Careful control of the molar ratios of reactants is essential to ensure complete conversion and minimize side reactions.

Q3: How can I purify the final product to remove common impurities?

A3: Purification of the final this compound can typically be achieved through:

  • Recrystallization: An effective method for removing most solid impurities. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities.[2]

  • Aqueous Extraction: Washing the crude product with acidic or basic aqueous solutions can help remove acidic or basic impurities.

Troubleshooting Guides

Route A: Synthesis from 2-Bromo-4-(trifluoromethyl)toluene

This route typically proceeds in three steps: benzylic bromination, cyanation, and hydrolysis.

start Low Yield or High Impurity Profile in Final Product check_bromination Analyze Benzylic Bromination Step start->check_bromination check_cyanation Analyze Cyanation Step check_bromination->check_cyanation Bromination OK bromination_issue Issues: - Incomplete reaction - Over-bromination check_bromination->bromination_issue Problem Found check_hydrolysis Analyze Hydrolysis Step check_cyanation->check_hydrolysis Cyanation OK cyanation_issue Issues: - Incomplete reaction - Isocyanide formation check_cyanation->cyanation_issue Problem Found hydrolysis_issue Issues: - Incomplete hydrolysis (amide impurity) - Decarboxylation check_hydrolysis->hydrolysis_issue Problem Found solution_bromination Solutions: - Optimize reaction time/temperature - Adjust initiator concentration bromination_issue->solution_bromination solution_cyanation Solutions: - Ensure anhydrous conditions - Use a suitable cyanide source cyanation_issue->solution_cyanation solution_hydrolysis Solutions: - Increase reaction time/temperature - Use stronger acid/base hydrolysis_issue->solution_hydrolysis

Caption: Troubleshooting workflow for the synthesis of this compound via Route A.

Impurity NameStructurePotential SourceRecommended Solution
2-Bromo-4-(trifluoromethyl)toluene2-Br, 4-CF3-C6H3-CH3Incomplete benzylic brominationIncrease reaction time, temperature, or initiator concentration during the bromination step.
2-Bromo-4-(trifluoromethyl)benzyl alcohol2-Br, 4-CF3-C6H3-CH2OHHydrolysis of the benzyl bromide intermediateEnsure anhydrous conditions during the cyanation step.
2-Bromo-4-(trifluoromethyl)benzal bromide2-Br, 4-CF3-C6H3-CHBr2Over-bromination of the starting materialUse a controlled amount of brominating agent (e.g., NBS) and monitor the reaction closely.
2-Bromo-4-(trifluoromethyl)phenylacetamide2-Br, 4-CF3-C6H3-CH2CONH2Incomplete hydrolysis of the benzyl cyanideIncrease the reaction time, temperature, or concentration of the acid/base during the hydrolysis step.[3]
2-Bromo-4-(trifluoromethyl)benzyl isocyanide2-Br, 4-CF3-C6H3-CH2NCSide reaction during cyanationUse a polar aprotic solvent and a well-solvated cyanide salt to favor SN2 reaction.
Route B: Synthesis via Sandmeyer-type Reaction

This route involves the diazotization of an aromatic amine followed by reaction with a copper(I) salt.

start Low Yield or High Impurity Profile in Final Product check_diazotization Analyze Diazotization Step start->check_diazotization check_sandmeyer Analyze Sandmeyer Reaction Step check_diazotization->check_sandmeyer Diazotization OK diazotization_issue Issues: - Incomplete diazotization - Premature decomposition check_diazotization->diazotization_issue Problem Found sandmeyer_issue Issues: - Phenol formation - Biaryl byproduct formation check_sandmeyer->sandmeyer_issue Problem Found solution_diazotization Solutions: - Maintain 0-5 °C - Ensure complete dissolution of amine - Check for excess nitrous acid diazotization_issue->solution_diazotization solution_sandmeyer Solutions: - Use freshly prepared Cu(I) salt - Control temperature during addition - Optimize solvent sandmeyer_issue->solution_sandmeyer cluster_route_a Route A: From 2-Bromo-4-(trifluoromethyl)toluene cluster_route_b Route B: Via Sandmeyer Reaction A1 2-Bromo-4-(trifluoromethyl)toluene A2 Benzylic Bromination (NBS, AIBN) A1->A2 A3 2-Bromo-4-(trifluoromethyl)benzyl bromide A2->A3 A4 Cyanation (NaCN) A3->A4 A5 2-Bromo-4-(trifluoromethyl)benzyl cyanide A4->A5 A6 Hydrolysis (H+ or OH-) A5->A6 A7 This compound A6->A7 B1 2-Amino-5-(trifluoromethyl)benzoic acid B2 Diazotization (NaNO2, HBr, 0-5 °C) B1->B2 B3 Aryl Diazonium Salt B2->B3 B4 Sandmeyer Reaction (CuBr) B3->B4 B5 This compound B4->B5

References

Technical Support Center: Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important compound.

Synthetic Strategies Overview

There are several viable synthetic routes to prepare this compound. This guide will focus on three common pathways, each with its own set of potential side reactions and troubleshooting considerations:

  • Route 1: Benzylic Bromination of 2-Bromo-4-(trifluoromethyl)toluene followed by Cyanation and Hydrolysis. This is a multi-step process that involves the radical bromination of the methyl group, followed by nucleophilic substitution with a cyanide salt and subsequent hydrolysis to the carboxylic acid.

  • Route 2: Willgerodt-Kindler Reaction of 2-Bromo-4-(trifluoromethyl)acetophenone. This reaction converts an aryl alkyl ketone into a terminal carboxylic acid (or its amide/thioamide precursor) in a one-pot process.

  • Route 3: Direct Carboxylation of 2-Bromo-4-(trifluoromethyl)benzyl Bromide. This can be achieved via formation of a Grignard reagent or by other carboxylation methods.

Below you will find detailed troubleshooting guides and FAQs for each of these synthetic routes.

Route 1: Benzylic Bromination, Cyanation, and Hydrolysis

This route begins with the selective bromination of the benzylic position of 2-Bromo-4-(trifluoromethyl)toluene. The resulting benzyl bromide is then converted to benzyl cyanide, which is finally hydrolyzed to the desired phenylacetic acid.

Experimental Protocol: Benzylic Bromination of 2-Bromo-4-(trifluoromethyl)toluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or (trifluoromethyl)benzene.[1]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 - 0.05 eq).[1]

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage visible light lamp to initiate the reaction.[2] Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Bromo-4-(trifluoromethyl)benzyl bromide can be purified by column chromatography or recrystallization.

Subsequent steps of cyanation and hydrolysis would follow standard literature procedures.

Troubleshooting Guide & FAQs: Benzylic Bromination Route

Q1: My benzylic bromination reaction is not proceeding to completion. What are the possible causes?

A1: Incomplete reaction can be due to several factors:

  • Insufficient Initiation: The radical initiator may have decomposed, or the light source may not be of sufficient intensity. Try adding a fresh portion of the initiator. Ensure your reaction vessel is transparent to the wavelength of your light source.

  • Inhibitors: Trace amounts of radical inhibitors in your starting material or solvent can quench the reaction. Ensure all reagents and solvents are pure.

  • Low Temperature: While the reaction is typically run at the reflux temperature of the solvent, ensure the temperature is maintained consistently.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction. What are the likely side products?

A2: The most common side products in benzylic bromination are:

  • Dibrominated Product: Over-bromination can lead to the formation of 2-Bromo-4-(trifluoromethyl)benzylidene bromide. To minimize this, use a stoichiometric amount of NBS (no more than 1.1 equivalents).[3]

  • Aromatic Bromination: Although less common with NBS compared to Br2, some bromination on the aromatic ring can occur, especially if the reaction is overheated or if there are impurities that catalyze electrophilic aromatic substitution.[4]

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting toluene derivative.

Q3: The hydrolysis of the benzyl cyanide is producing a significant amount of amide byproduct. How can I favor the formation of the carboxylic acid?

A3: The hydrolysis of nitriles can sometimes stop at the amide stage. To promote complete hydrolysis to the carboxylic acid:

  • Harsher Reaction Conditions: Increase the reaction temperature and/or the concentration of the acid or base used for hydrolysis.[5]

  • Extended Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amide intermediate.

Quantitative Data Summary (Illustrative)
ParameterBenzylic BrominationCyanationHydrolysis
Typical Yield 70-90%80-95%75-90%
Purity (crude) 85-95%90-98%>95%
Major Impurities Dibrominated product, Unreacted starting materialUnreacted benzyl bromidePhenylacetamide intermediate

Reaction Pathway Diagram

Benzylic_Bromination_Pathway start 2-Bromo-4-(trifluoromethyl)toluene step1 Benzylic Bromination (NBS, AIBN, hv) start->step1 intermediate1 2-Bromo-4-(trifluoromethyl)benzyl bromide step1->intermediate1 step2 Cyanation (NaCN) intermediate1->step2 intermediate2 2-Bromo-4-(trifluoromethyl)benzyl cyanide step2->intermediate2 step3 Hydrolysis (H3O+) intermediate2->step3 product This compound step3->product Willgerodt_Kindler_Pathway start 2-Bromo-4-(trifluoromethyl)acetophenone step1 Willgerodt-Kindler Reaction (S8, Morpholine) start->step1 intermediate Thiomorpholide Intermediate step1->intermediate step2 Hydrolysis (H3O+) intermediate->step2 product This compound step2->product Hydrolysis_Troubleshooting problem Low Yield or Incomplete Reaction cause1 Insufficient Reaction Time/Temp problem->cause1 cause2 Incomplete Hydrolysis of Amide problem->cause2 solution1 Increase Reflux Time and/or Temperature cause1->solution1 solution2 Re-subject to Hydrolysis Conditions cause2->solution2 check Monitor by TLC/LC-MS solution1->check solution2->check

References

Optimizing reaction conditions for 2-Bromo-4-(trifluoromethyl)phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and practical synthetic routes include:

  • The Willgerodt-Kindler Reaction: Starting from 2-bromo-4-(trifluoromethyl)acetophenone. This method involves the conversion of the acetophenone to a thiomorpholide intermediate, which is subsequently hydrolyzed.

  • Hydrolysis of 2-bromo-4-(trifluoromethyl)benzyl cyanide: This classic route involves the preparation of the corresponding benzyl cyanide followed by acidic or basic hydrolysis to the carboxylic acid.

  • Alpha-Bromination of 4-(trifluoromethyl)phenylacetic acid: This involves the direct bromination at the alpha position of 4-(trifluoromethyl)phenylacetic acid.

Q2: I am having trouble with the purity of my final product. What are the likely impurities?

A2: Depending on the synthetic route, common impurities may include:

  • From Willgerodt-Kindler: Unreacted starting material (2-bromo-4-(trifluoromethyl)acetophenone), the intermediate thiomorpholide, or the corresponding amide if hydrolysis is incomplete.

  • From Benzyl Cyanide Hydrolysis: Unreacted benzyl cyanide, the intermediate amide, or starting benzyl halide if the cyanation was incomplete.

  • From α-Bromination: Unreacted 4-(trifluoromethyl)phenylacetic acid, and potentially di-brominated byproducts.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several safety precautions are crucial:

  • When working with N-Bromosuccinimide (NBS), it is important to handle it in a well-ventilated fume hood as it is a lachrymator.

  • If using the benzyl cyanide route, be aware that sodium cyanide is highly toxic. All handling should be done in a fume hood with appropriate personal protective equipment (PPE), and a cyanide quench solution (e.g., bleach and ferrous sulfate) should be readily available.

  • Many of the solvents used are flammable and should be handled with care, away from ignition sources.

Troubleshooting Guides

Low Yield in Willgerodt-Kindler Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting acetophenone Insufficient reaction time or temperature.Increase the reflux time or temperature. Ensure a slight excess of sulfur and morpholine is used.
Poor quality of reagents.Use freshly distilled morpholine and high-purity sulfur.
Thiomorpholide intermediate is isolated, but hydrolysis to the acid is poor. Hydrolysis conditions are too mild.Increase the concentration of the acid or base used for hydrolysis, or extend the hydrolysis time and/or increase the temperature.
The thiomorpholide is not sufficiently soluble in the hydrolysis medium.Consider adding a co-solvent to improve solubility during hydrolysis.
Incomplete Hydrolysis of Benzyl Cyanide
Symptom Possible Cause Suggested Solution
Significant amount of amide intermediate present in the final product. Insufficiently harsh hydrolysis conditions.For acidic hydrolysis, use a more concentrated acid (e.g., 70% H₂SO₄) or increase the reaction time and temperature. For basic hydrolysis, use a higher concentration of base and ensure a sufficiently high reflux temperature.
Reaction stalls or is very slow. Poor solubility of the nitrile.The addition of a phase-transfer catalyst can be beneficial in biphasic hydrolysis systems.
Poor Selectivity in α-Bromination

| Symptom | Possible Cause | Suggested Solution | | :--- | Formation of di-brominated byproduct. | Use a stoichiometric amount of N-Bromosuccinimide (NBS). Adding the NBS portion-wise can help maintain a low concentration and improve selectivity. | | No reaction or very slow reaction. | Insufficient radical initiator or light source. | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. | | | Presence of radical inhibitors. | Use purified, inhibitor-free solvents. |

Experimental Protocols

Method 1: Willgerodt-Kindler Reaction

This protocol starts with 2-bromo-4-(trifluoromethyl)acetophenone.

Step 1: Synthesis of 4-(2-bromo-4-(trifluoromethyl)phenyl)thiomorpholide

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-4-(trifluoromethyl)acetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (5 equivalents).

  • Heat the mixture to reflux (around 120-130 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the excess morpholine can be removed under reduced pressure. The residue is then triturated with ethanol to precipitate the crude thiomorpholide, which can be purified by recrystallization.

Step 2: Hydrolysis to this compound

  • The crude thiomorpholide is suspended in a mixture of acetic acid and concentrated sulfuric acid (e.g., 2:1 v/v).

  • The mixture is heated to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then cooled and poured onto ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield the pure product.

Method 2: From 2-bromo-4-(trifluoromethyl)benzyl cyanide

This protocol involves the hydrolysis of the corresponding benzyl cyanide.

Step 1: Synthesis of 2-bromo-4-(trifluoromethyl)benzyl cyanide (Assumed Starting Material)

This intermediate can be synthesized from 2-bromo-4-(trifluoromethyl)benzyl bromide via reaction with sodium cyanide.

Step 2: Hydrolysis of 2-bromo-4-(trifluoromethyl)benzyl cyanide

  • In a round-bottom flask, suspend 2-bromo-4-(trifluoromethyl)benzyl cyanide (1 equivalent) in a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approximately 120-140 °C) for 4-6 hours. The reaction should be monitored by TLC or GC to ensure the disappearance of the starting material and the intermediate amide.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The resulting precipitate is filtered, washed thoroughly with cold water to remove excess acid, and then dried.

  • The crude product can be purified by recrystallization.

Method 3: α-Bromination of 4-(trifluoromethyl)phenylacetic acid

This protocol describes the direct bromination of 4-(trifluoromethyl)phenylacetic acid.

  • To a solution of 4-(trifluoromethyl)phenylacetic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-Bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux. The reaction can be initiated photochemically with a UV lamp if desired.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Method 1: Willgerodt-Kindler Method 2: Benzyl Cyanide Hydrolysis Method 3: α-Bromination
Starting Material 2-bromo-4-(trifluoromethyl)acetophenone2-bromo-4-(trifluoromethyl)benzyl cyanide4-(trifluoromethyl)phenylacetic acid
Key Reagents Sulfur, Morpholine, H₂SO₄H₂SO₄ (or NaOH)NBS, AIBN (or light)
Typical Yield 60-75%70-85%50-70%
Key Advantages Readily available starting material.Generally high-yielding and reliable.Direct functionalization.
Key Disadvantages Odor of sulfur compounds, multi-step.Use of highly toxic cyanide in precursor synthesis.Potential for side reactions (di-bromination), requires careful control.

Visualizations

experimental_workflow cluster_willgerodt Method 1: Willgerodt-Kindler cluster_cyanide Method 2: Benzyl Cyanide Hydrolysis cluster_bromination Method 3: α-Bromination start1 2-bromo-4-(trifluoromethyl)acetophenone step1_1 React with Sulfur and Morpholine start1->step1_1 inter1 Thiomorpholide Intermediate step1_1->inter1 step1_2 Acid Hydrolysis inter1->step1_2 end1 This compound step1_2->end1 start2 2-bromo-4-(trifluoromethyl)benzyl cyanide step2_1 Acid or Base Hydrolysis start2->step2_1 end2 This compound step2_1->end2 start3 4-(trifluoromethyl)phenylacetic acid step3_1 React with NBS and Radical Initiator start3->step3_1 end3 This compound step3_1->end3

Caption: Synthetic workflows for this compound.

troubleshooting_workflow start Low Yield or Purity Issue q1 Which synthetic route was used? start->q1 wk Willgerodt-Kindler q1->wk Method 1 bc Benzyl Cyanide Hydrolysis q1->bc Method 2 ab α-Bromination q1->ab Method 3 wk_q1 Low conversion of starting material? wk->wk_q1 wk_s1 Increase reaction time/temp. Check reagent quality. wk_q1->wk_s1 Yes wk_q2 Incomplete hydrolysis of thiomorpholide? wk_q1->wk_q2 No wk_s2 Use harsher hydrolysis conditions. Improve solubility with co-solvent. wk_q2->wk_s2 Yes bc_q1 Amide intermediate present? bc->bc_q1 bc_s1 Increase acid/base concentration. Increase reaction time/temp. bc_q1->bc_s1 Yes bc_q2 Reaction is slow? bc_q1->bc_q2 No bc_s2 Consider a phase-transfer catalyst. bc_q2->bc_s2 Yes ab_q1 Di-brominated byproduct observed? ab->ab_q1 ab_s1 Use stoichiometric NBS. Add NBS portion-wise. ab_q1->ab_s1 Yes ab_q2 No or slow reaction? ab_q1->ab_q2 No ab_s2 Check radical initiator/light source. Use inhibitor-free solvent. ab_q2->ab_s2 Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the preparation of 2-Bromo-4-(trifluoromethyl)phenylacetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and viable synthetic routes include the Malonic Ester Synthesis, hydrolysis of a Phenylacetonitrile Intermediate, Grignard Carboxylation, and the Willgerodt-Kindler Reaction. Each method has its own advantages and challenges, which are detailed in this guide.

Q2: I am observing a low yield in my reaction. What are the general factors that could be affecting it?

A2: Low yields can stem from a variety of factors, including incomplete reactions, the presence of impurities in starting materials or solvents, suboptimal reaction temperature and time, and product loss during workup and purification. It is crucial to use anhydrous solvents when necessary, particularly for Grignard reactions, and to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

Q3: The trifluoromethyl group on my aromatic ring seems to be causing issues. How does it influence the reaction?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property can affect the reactivity of the aromatic ring and adjacent functional groups. For instance, it can deactivate the ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution. Its steric bulk and electronic effects can also influence the stability of intermediates and the overall reaction pathway.

Q4: How can I best purify the final product, this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Common solvent systems for similar carboxylic acids include ethanol/water mixtures or toluene. If recrystallization is ineffective, silica gel column chromatography using a solvent system such as a mixture of n-hexane and ethyl acetate can be employed.

Troubleshooting Guides

Malonic Ester Synthesis
ProblemPossible CauseSuggested Solution
Low Yield Incomplete deprotonation of diethyl malonate.Ensure the use of a sufficiently strong and fresh base (e.g., sodium ethoxide). Use of an equivalent amount of base to the malonic ester is critical.
Side reaction: Dialkylation of the malonic ester.[1]Use a slight excess of diethyl malonate relative to the benzyl bromide to favor mono-alkylation. Add the alkylating agent slowly to the enolate solution.
Steric hindrance from the ortho-bromo group slowing the SN2 reaction.Increase the reaction time and/or temperature. Consider using a more polar aprotic solvent like DMF to accelerate the SN2 reaction.
Formation of Impurities Hydrolysis of the ester groups during alkylation.Ensure strictly anhydrous conditions during the enolate formation and alkylation steps.
Incomplete hydrolysis of the diester intermediate.Extend the duration of the saponification step or use a higher concentration of base.
Incomplete decarboxylation.Ensure the acidification step after hydrolysis is complete and that the mixture is heated sufficiently to drive the decarboxylation.
Hydrolysis of Phenylacetonitrile Intermediate
ProblemPossible CauseSuggested Solution
Low Yield Incomplete hydrolysis of the nitrile.The hydrolysis of nitriles can be slow. Increase the reaction time, temperature, or the concentration of the acid or base catalyst. Microwave-assisted heating can sometimes accelerate this transformation.
Formation of the corresponding amide as a stable intermediate.If amide is isolated, resubject it to more vigorous hydrolysis conditions (stronger acid/base, higher temperature, or longer reaction time).
Product Degradation Instability of the trifluoromethyl group under harsh basic conditions.While generally stable, prolonged exposure to strong bases at high temperatures can sometimes lead to decomposition of the CF3 group. Use of acidic hydrolysis conditions is often preferred for trifluoromethyl-containing substrates.
Grignard Carboxylation
ProblemPossible CauseSuggested Solution
Low Yield Failure of Grignard reagent to form.Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Side reaction: Wurtz coupling of the benzyl bromide.[2]This is a common side reaction with benzyl halides. Add the benzyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Reaction with atmospheric CO2 or moisture.Maintain a positive pressure of inert gas throughout the reaction.
Inefficient carboxylation.Use a large excess of freshly crushed dry ice (solid CO2). Pour the Grignard reagent solution onto the dry ice rather than adding the dry ice to the solution.
Willgerodt-Kindler Reaction
ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction of the acetophenone.The Willgerodt-Kindler reaction often requires high temperatures and long reaction times.[3] Consider using a higher boiling point solvent or microwave irradiation to accelerate the reaction.[4]
Formation of side products.The reaction mechanism is complex, and side reactions can occur.[5][6] Careful control of the stoichiometry of sulfur and the amine is important.
Difficult Purification The initial product is a thioamide, which needs to be hydrolyzed.The hydrolysis of the thioamide to the carboxylic acid can be sluggish. Use a strong acid or base and ensure complete conversion before workup.

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsEstimated Yield (%)Reference/Analogy
Malonic Ester Synthesis 2-Bromo-4-(trifluoromethyl)benzyl bromideDiethyl malonate, NaOEt, H3O+/Heat60-75Based on general malonic ester synthesis yields and a patent for a similar fluorinated compound.[7]
Hydrolysis of Phenylacetonitrile 2-Bromo-4-(trifluoromethyl)phenylacetonitrileH2SO4/H2O or KOH/EtOH75-85Based on the typical high yields for the hydrolysis of benzyl cyanides.[8]
Grignard Carboxylation 2-Bromo-4-(trifluoromethyl)benzyl bromideMg, CO2, H3O+40-60Yields can be variable due to the competing Wurtz coupling side reaction with benzyl bromides.[2]
Willgerodt-Kindler Reaction 2-Bromo-4-(trifluoromethyl)acetophenoneSulfur, Morpholine, then H3O+/Heat50-70Based on yields for similar electron-deficient acetophenones, followed by hydrolysis.[9]

Experimental Protocols

Malonic Ester Synthesis

This protocol is adapted from the synthesis of a structurally similar fluorinated phenylacetic acid.[7]

Step 1: Alkylation

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 2-Bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diethyl 2-(2-bromo-4-(trifluoromethyl)benzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diester, add a solution of potassium hydroxide (3.0 eq) in ethanol/water (2:1).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with cold concentrated hydrochloric acid to pH 1-2.

  • Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Hydrolysis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

This protocol is based on a general procedure for the acid-catalyzed hydrolysis of benzyl cyanides.[8]

  • In a round-bottom flask, combine 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (1.0 eq), water, and concentrated sulfuric acid (3.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 3-5 hours. The reaction progress can be monitored by the disappearance of the nitrile starting material by TLC.

  • Cool the reaction mixture slightly and pour it onto crushed ice.

  • Stir the mixture until the ice has melted, and the product has precipitated as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give pure this compound.

Signaling Pathways and Experimental Workflows (Graphviz)

Below are diagrams illustrating the logical workflow for troubleshooting common issues in the preparation of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Solvents start->check_purity monitor_reaction Monitor Reaction Progress (TLC/GC/NMR) check_purity->monitor_reaction incomplete_reaction Reaction Incomplete? monitor_reaction->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) incomplete_reaction->optimize_conditions Yes side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No end Improved Yield optimize_conditions->end workup_issue Investigate Workup & Purification (e.g., pH adjustment, extraction efficiency) workup_issue->end side_reactions->workup_issue No identify_byproducts Identify Byproducts (NMR, MS) side_reactions->identify_byproducts Yes modify_protocol Modify Protocol to Minimize Side Reactions identify_byproducts->modify_protocol modify_protocol->end Grignard_Troubleshooting start Grignard Reaction Failure anhydrous Ensure Anhydrous Conditions (Flame-dried glassware, dry solvents) start->anhydrous mg_activation Activate Magnesium (Iodine, 1,2-dibromoethane) anhydrous->mg_activation reagent_formation Grignard Reagent Formed? (Color change, exotherm) mg_activation->reagent_formation wurtz_coupling Wurtz Coupling Suspected (e.g., formation of bibenzyl) reagent_formation->wurtz_coupling No/Low Yield carboxylation Carboxylation Step reagent_formation->carboxylation Yes slow_addition Slow Addition of Benzyl Bromide wurtz_coupling->slow_addition slow_addition->reagent_formation dry_ice Use Fresh, Crushed Dry Ice in Excess carboxylation->dry_ice workup Acidic Workup dry_ice->workup end Successful Carboxylation workup->end Malonic_Ester_Troubleshooting start Low Yield in Malonic Ester Synthesis enolate_formation Check Base Stoichiometry & Quality start->enolate_formation dialkylation Dialkylation Observed? enolate_formation->dialkylation excess_malonate Use Excess Malonic Ester dialkylation->excess_malonate Yes hydrolysis Incomplete Hydrolysis? dialkylation->hydrolysis No excess_malonate->hydrolysis extend_hydrolysis Extend Hydrolysis Time/Temp hydrolysis->extend_hydrolysis Yes decarboxylation Incomplete Decarboxylation? hydrolysis->decarboxylation No extend_hydrolysis->decarboxylation ensure_acid_heat Ensure Sufficient Acid & Heat decarboxylation->ensure_acid_heat Yes end Improved Yield decarboxylation->end No ensure_acid_heat->end

References

Technical Support Center: Degradation of 2-Bromo-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(trifluoromethyl)phenylacetic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under typical experimental conditions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of structurally related halogenated and trifluoromethylated aromatic compounds, several pathways can be anticipated:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This may involve the cleavage of the carbon-bromine bond (dehalogenation) or the decarboxylation of the acetic acid side chain.[1][2] The trifluoromethyl group is generally more stable but can also be involved in photochemical reactions under certain conditions.[3]

  • Hydrolysis: The stability of the compound in aqueous solutions can be pH-dependent. While generally stable, under certain pH and temperature conditions, hydrolysis of the trifluoromethyl group or other parts of the molecule could occur, although this is less common for trifluoromethyl groups.[4]

  • Microbial Degradation: In biological systems or environmental samples, microorganisms may degrade the compound.[5][6][7][8] This often involves enzymatic reactions such as dehalogenation and aromatic ring cleavage, similar to the degradation of other halogenated aromatic compounds.[5][9]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo thermal decomposition.

Q2: My analytical results show unexpected peaks when working with this compound. What could be the cause?

Unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS) could be due to several factors:

  • Degradation Products: The compound may be degrading under your experimental conditions (e.g., exposure to light, non-neutral pH, or elevated temperature). Consider the potential degradation pathways mentioned in Q1.

  • Impurities from Synthesis: The starting material may contain impurities from its synthesis.[10][11] It is advisable to check the certificate of analysis (CoA) and consider re-purification if necessary.

  • Solvent or Reagent Interactions: The compound might react with your solvents or other reagents in the experimental setup.

  • Sample Preparation Artifacts: The sample preparation method itself (e.g., extraction, derivatization) could be inducing chemical changes.

To troubleshoot, analyze a fresh sample of the compound, review your storage and handling procedures, and run control experiments to isolate the source of the unexpected peaks.

Q3: I am studying the metabolism of a drug candidate containing the this compound moiety and observing rapid clearance. What metabolic pathways might be involved?

Rapid in vivo or in vitro clearance could be attributed to several metabolic transformations. While the trifluoromethyl group can enhance metabolic stability, the rest of the molecule is susceptible to metabolism.[12][13] Potential metabolic pathways for related compounds include:

  • Oxidative Dehalogenation: Cytochrome P450 enzymes can catalyze the oxidative removal of the bromine atom.[5]

  • Hydroxylation: The aromatic ring can be hydroxylated by P450 enzymes.

  • Conjugation: The carboxylic acid group is a prime site for conjugation with endogenous molecules like glucuronic acid or amino acids, which increases water solubility and facilitates excretion.

Identifying the metabolites using techniques like LC-MS/MS is crucial to understanding the clearance mechanism.

Troubleshooting Guides

Issue 1: Inconsistent results in photodegradation studies.
Symptom Possible Cause Suggested Solution
Variable degradation rates between replicate experiments.Inconsistent light source intensity or wavelength. Fluctuations in sample temperature.Use a calibrated and stabilized light source. Control the temperature of the sample during irradiation.
Formation of multiple, unidentified photoproducts.Complex secondary photochemical reactions. Presence of photosensitizers in the reaction medium.Shorten the irradiation time to favor primary photoproducts. Purify solvents and reagents to remove potential photosensitizers.
Low mass balance after the experiment.Formation of volatile degradation products or products that adhere to the reaction vessel.Use a closed experimental setup to capture volatile compounds. Analyze rinses of the reaction vessel.
Issue 2: Difficulty in identifying microbial degradation products.
Symptom Possible Cause Suggested Solution
No significant degradation observed.The selected microbial strain or consortium cannot metabolize the compound. Inappropriate culture conditions (e.g., aerobic vs. anaerobic).Screen a variety of microbial strains or use a mixed culture from a relevant environment. Optimize culture conditions (pH, temperature, oxygen levels).[6]
Degradation stalls after initial transformation.Accumulation of a toxic intermediate metabolite. Depletion of essential nutrients.Identify the intermediate and test its toxicity. Supplement the culture medium with necessary nutrients.
Complex mixture of metabolites that are difficult to separate and identify.Multiple competing metabolic pathways are active.Use advanced analytical techniques like high-resolution mass spectrometry and NMR. Consider using specific enzyme inhibitors to elucidate individual pathways.

Experimental Protocols

Protocol 1: General Procedure for a Photodegradation Study
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute it to the desired concentration in an aqueous buffer (e.g., phosphate buffer, pH 7).

  • Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate the sample with a light source of known wavelength and intensity (e.g., a xenon lamp with filters).

  • Control Samples: Prepare dark controls by wrapping identical samples in aluminum foil and keeping them under the same conditions to account for non-photolytic degradation.

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Analysis: Analyze the samples immediately by a suitable analytical method, such as reversed-phase HPLC with UV detection, to quantify the parent compound and detect degradation products.

  • Product Identification: Use LC-MS/MS or GC-MS to identify the structures of the major degradation products.

Protocol 2: General Procedure for a Microbial Degradation Study
  • Microbial Culture: Grow a selected microbial strain in a suitable liquid medium until it reaches the desired growth phase (e.g., mid-logarithmic phase).

  • Inoculation: Prepare a mineral salts medium with this compound as the sole carbon source or added to a primary carbon source. Inoculate this medium with the microbial culture.

  • Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm).

  • Control Samples: Prepare sterile controls (no inoculum) to account for abiotic degradation and biotic controls without the test compound.

  • Sampling: Collect samples aseptically at regular intervals.

  • Sample Preparation: Separate the microbial biomass from the supernatant by centrifugation or filtration. Extract the supernatant and the cell pellet to analyze for the parent compound and its metabolites.

  • Analysis: Quantify the parent compound and analyze for metabolites using HPLC, GC-MS, or LC-MS/MS.

Visualizations

Potential Degradation Pathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis cluster_microbial Microbial Degradation A 2-Bromo-4-(trifluoromethyl) phenylacetic acid B 4-(Trifluoromethyl)phenylacetic acid (Debromination) A->B hv C 1-Bromo-4-(trifluoromethyl)toluene (Decarboxylation) A->C hv D 2-Bromo-4-(trifluoromethyl) phenylacetic acid E 2-Bromo-4-carboxyphenylacetic acid (Trifluoromethyl Hydrolysis) D->E H2O F 2-Bromo-4-(trifluoromethyl) phenylacetic acid G Hydroxylated Intermediates F->G Monooxygenases H Ring Cleavage Products G->H Dioxygenases I CO2 + H2O + Br- H->I Further Metabolism

A diagram illustrating potential degradation pathways.

Experimental Workflow for Degradation Studies cluster_setup Experiment Setup cluster_monitoring Monitoring & Analysis cluster_interpretation Data Interpretation A Prepare Stock Solution of Compound B Prepare Reaction Medium (e.g., Buffer, Culture Broth) A->B C Initiate Degradation (e.g., Add Compound, Expose to Light) B->C D Collect Samples at Time Intervals C->D E Sample Preparation (e.g., Extraction, Filtration) D->E F Quantitative Analysis (e.g., HPLC, GC) E->F G Qualitative Analysis (e.g., LC-MS/MS, NMR) E->G H Determine Degradation Kinetics F->H I Identify Degradation Products G->I J Propose Degradation Pathway H->J I->J

A diagram of the general experimental workflow.

References

Technical Support Center: Purification of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Bromo-4-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The nature and quantity of impurities largely depend on the synthetic route employed. A common method for synthesizing this compound is the radical bromination of 4-(trifluoromethyl)phenylacetic acid. Potential impurities from this process include:

  • Unreacted Starting Material: 4-(trifluoromethyl)phenylacetic acid.

  • Over-brominated Byproducts: Dibrominated phenylacetic acid derivatives.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Reagent Residues: Traces of the brominating agent (e.g., N-Bromosuccinimide) and radical initiator.

Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint in the final product often indicates the presence of colored impurities, which may arise from side reactions or the degradation of reagents. Activated carbon treatment during recrystallization is an effective method for removing colored impurities.

Q3: I am observing a low yield after recrystallization. What are the possible reasons?

A3: Low recovery rates from recrystallization can be due to several factors:

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the product even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature Crystallization: If crystals form too quickly in a warm solution, they can trap impurities and reduce the overall yield of pure product.

  • Incomplete Precipitation: The cooling process may not be sufficient to induce maximum precipitation of the product.

Q4: How can I effectively monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod at the solution-air interface.
The solution is supersaturated with impurities, depressing the melting point.Attempt a preliminary purification by column chromatography before recrystallization.
No crystal formation upon cooling The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent and then cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is still impure after one recrystallization The chosen solvent is not effective at separating the specific impurities present.Try a different recrystallization solvent or a solvent system (a mixture of a good solvent and a poor solvent). Perform a second recrystallization.
Impurities have co-crystallized with the product.Ensure the solution is not supersaturated before cooling. A slow cooling rate is crucial.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of spots on TLC The mobile phase is either too polar or not polar enough.Adjust the polarity of the eluent. For acidic compounds like this, adding a small amount of acetic acid or formic acid to the mobile phase can improve resolution and reduce tailing.
Compound is not eluting from the column The eluent is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the mobile phase. A gradient elution might be necessary.
Cracking or channeling of the silica gel Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.
Broad or tailing peaks in collected fractions The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier, like acetic acid, to the mobile phase to reduce interactions with the acidic sites on the silica gel.
The column is overloaded with the sample.Use a larger column or reduce the amount of crude material being purified.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the purification of this compound, assuming an initial crude product from a typical synthesis.

Purification StageYield (%)Purity by HPLC (%)
Crude Product10085
After Recrystallization (Toluene)7597
After Column Chromatography60>99

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Toluene is a suitable solvent for the recrystallization of this compound. Hexane can be used as an anti-solvent if needed.

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of hot toluene. The solution should be heated gently to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold toluene.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on TLC analysis. A typical starting ratio would be 9:1 hexane:ethyl acetate, with the polarity gradually increased. Adding 0.5% acetic acid to the eluent can improve the separation of acidic compounds.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution of the product using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: HPLC for Purity Analysis
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization (Toluene) crude->recrystallization Initial Purification column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) recrystallization->column_chromatography If purity < 98% hplc_analysis Purity Analysis (HPLC) recrystallization->hplc_analysis Purity Check column_chromatography->hplc_analysis Final Purity Check pure_product Pure Product (>99%) hplc_analysis->pure_product If purity > 99%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type oiling_out Product is 'oiling out' issue_type->oiling_out Recrystallization low_yield Low yield after purification issue_type->low_yield Recrystallization poor_separation Poor separation in chromatography issue_type->poor_separation Chromatography solution_oiling Change solvent or induce crystallization oiling_out->solution_oiling solution_yield Optimize solvent volume and cooling rate low_yield->solution_yield solution_separation Adjust mobile phase polarity or add acid modifier poor_separation->solution_separation

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: Purification of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(trifluoromethyl)phenylacetic acid. The following sections detail methods to remove solvent impurities and offer guidance on common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing solvent impurities from this compound?

A1: The most common and effective methods for removing solvent impurities from solid organic compounds like this compound are recrystallization, liquid-liquid extraction, and column chromatography. The choice of method depends on the nature of the solvent impurity and the scale of the purification.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a moderately polar aromatic compound, solvents like toluene have been used for similar bromo-phenylacetic acids. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., hexanes, toluene, ethyl acetate, ethanol) to identify the optimal one. The ideal solvent will show a significant increase in solubility with temperature.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.

Q4: What are the key considerations for liquid-liquid extraction of an acidic compound?

A4: As this compound is a carboxylic acid, it can be deprotonated with a weak base (e.g., aqueous sodium bicarbonate solution) to form a water-soluble salt. This allows for its separation from non-acidic impurities, which will remain in the organic layer. The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the pure acid, which can be collected by filtration or extracted back into an organic solvent.[1][2]

Q5: When is column chromatography the preferred method?

A5: Column chromatography is ideal for separating the target compound from impurities with different polarities, especially when recrystallization is ineffective or when multiple impurities are present.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is too non-polar.Try a more polar solvent or a solvent mixture.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure.Use a lower-boiling solvent. Try to pre-purify by another method (e.g., extraction). Use a larger volume of solvent.
No crystals form upon cooling. Too much solvent was used. The solution is supersaturated.Boil off some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Crystals were lost during transfer.Cool the solution in an ice bath to minimize solubility. Ensure complete transfer of crystals during filtration and washing. Use a minimal amount of cold solvent for washing.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Liquid-Liquid Extraction
Problem Possible Cause Solution
An emulsion forms at the interface of the two layers. Vigorous shaking. High concentration of dissolved species.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution). Allow the mixture to stand for a longer period.
Poor separation of layers. The densities of the two solvents are too similar.Add a solvent that is miscible with one of the phases to alter its density. Centrifugation can aid in layer separation.
Low yield after acidification and extraction. Incomplete extraction from the aqueous phase. The aqueous phase was not sufficiently acidified.Perform multiple extractions with the organic solvent. Check the pH of the aqueous phase with pH paper to ensure it is acidic enough to protonate the carboxylic acid fully.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the compound from impurities (co-elution). The solvent system (eluent) is not optimal. The column was not packed properly.Perform thin-layer chromatography (TLC) to determine a better eluent system that gives good separation between the compound and impurities. Ensure the silica gel is packed uniformly without any cracks or bubbles.
The compound is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent. For acidic compounds, adding a small amount of acetic acid to the eluent can help.
Streaking or tailing of the compound band. The compound is too polar for the eluent. The compound is interacting strongly with the silica gel.Increase the polarity of the eluent. Add a small amount of a more polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the eluent to reduce interactions with the silica gel.
Cracking of the silica gel bed. The column ran dry. Heat was generated upon sample loading.Never let the solvent level drop below the top of the silica gel. Load the sample in a small volume of solvent and allow it to adsorb onto the silica before adding more eluent.

Quantitative Data

Table 1: Boiling Points of Common Organic Solvents

This table provides the boiling points of common organic solvents that may be encountered as impurities or used in the purification process. This information is critical for solvent removal steps (e.g., rotary evaporation).

SolventBoiling Point (°C)
Acetone56
Acetonitrile82
Dichloromethane40
Diethyl Ether35
Ethyl Acetate77
Heptane98
Hexane69
Methanol65
Tetrahydrofuran (THF)66
Toluene111

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve 1. Dissolve crude product in a minimum amount of hot solvent. charcoal 2. (Optional) Add activated charcoal to remove colored impurities. dissolve->charcoal hot_filter 3. Perform a hot gravity filtration to remove insoluble impurities. charcoal->hot_filter cool_slowly 4. Allow the filtrate to cool slowly to room temperature. hot_filter->cool_slowly ice_bath 5. Cool further in an ice bath to maximize crystal formation. cool_slowly->ice_bath vacuum_filter 6. Collect crystals by vacuum filtration. ice_bath->vacuum_filter wash 7. Wash crystals with a small amount of cold solvent. vacuum_filter->wash dry 8. Dry the purified crystals. wash->dry

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Acid-Base Extraction

This protocol outlines the steps for purifying this compound using liquid-liquid extraction based on its acidic properties.

Acid_Base_Extraction_Workflow cluster_extraction Extraction cluster_separation Separation cluster_isolation Isolation dissolve_org 1. Dissolve crude product in an organic solvent (e.g., ethyl acetate). add_base 2. Add aqueous NaHCO3 solution and separate layers. dissolve_org->add_base org_layer Organic Layer (contains neutral/basic impurities) add_base->org_layer aq_layer Aqueous Layer (contains the deprotonated product) add_base->aq_layer acidify 3. Acidify the aqueous layer with HCl to precipitate the product. aq_layer->acidify filter_extract 4. Collect by filtration or extract with an organic solvent. acidify->filter_extract dry 5. Dry the purified product. filter_extract->dry

Caption: Workflow for the purification of this compound using acid-base extraction.

Protocol 3: Flash Column Chromatography

This protocol describes a general procedure for purifying this compound by flash column chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_isolation Isolation pack_column 1. Pack a column with silica gel in a suitable non-polar solvent. load_sample 2. Load the crude product onto the column. pack_column->load_sample elute 3. Elute the column with a solvent system of increasing polarity. load_sample->elute collect 4. Collect fractions and monitor by TLC. elute->collect combine 5. Combine fractions containing the pure product. collect->combine evaporate 6. Evaporate the solvent to obtain the purified compound. combine->evaporate

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Technical Support Center: 2-Bromo-4-(trifluoromethyl)phenylacetic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 2-Bromo-4-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in amide coupling reactions with this compound?

A1: The primary challenges include slow or incomplete reactions, which can be attributed to the electronic effects of the substituents. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid. Additionally, steric hindrance from the ortho-bromo group can slow down the reaction rate. Careful selection of coupling reagents and optimization of reaction conditions are crucial for success.

Q2: Which coupling reagents are most effective for this substrate?

A2: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) are commonly used. For more challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective, though they are more expensive.

Q3: Can the aromatic bromine atom interfere with the reaction?

A3: In standard amide or ester formation, the aryl bromide is generally stable. However, under certain conditions, particularly with palladium-catalyzed cross-coupling reactions, the bromine atom is the reactive site. It is important to choose reaction conditions that are selective for the desired transformation.

Q4: What are typical side reactions to be aware of?

A4: Potential side reactions include the formation of a symmetrical anhydride of this compound, especially if the amine is not added promptly after the activation of the carboxylic acid. In some cases, particularly under harsh conditions or with certain catalysts, decarboxylation of the phenylacetic acid derivative may occur.[1]

Q5: How does the trifluoromethyl group affect the properties of the resulting products?

A5: The trifluoromethyl group is highly electronegative and lipophilic.[2] Its presence can significantly increase the metabolic stability and membrane permeability of the final molecule, which are often desirable properties in drug candidates.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound.

Amide Coupling Reactions

Problem: Low or no product yield in an amide coupling reaction.

  • Possible Cause 1: Incomplete activation of the carboxylic acid.

    • Solution: Ensure your coupling reagents (e.g., EDC, HATU) are fresh and anhydrous. For EDC couplings, the addition of HOBt or Oxyma is often necessary to form the active ester and improve efficiency.[3] With HATU, pre-activating the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can increase the yield.[3]

  • Possible Cause 2: Poor nucleophilicity of the amine.

    • Solution: If using an amine salt (e.g., hydrochloride or trifluoroacetate), an additional equivalent of base is required to neutralize the salt and liberate the free amine. Electron-deficient anilines can be poor nucleophiles. In such cases, switching to a more potent coupling reagent like HATU or increasing the reaction temperature may be necessary.

  • Possible Cause 3: Steric hindrance.

    • Solution: The ortho-bromo substituent on the phenylacetic acid can sterically hinder the approach of the amine.[4] Using a less bulky amine, if possible, or extending the reaction time and/or increasing the temperature can help overcome this.

  • Possible Cause 4: Sub-optimal reaction conditions.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water, which can hydrolyze the activated species. The choice of solvent is also critical; aprotic polar solvents like DMF or DCM are typically used.

Problem: Formation of multiple spots on TLC, indicating side products.

  • Possible Cause 1: Formation of N-acylurea byproduct.

    • Solution: This is common with carbodiimide coupling agents like EDC. The activated O-acylisourea intermediate can rearrange to a more stable N-acylurea. The addition of HOBt or Oxyma can trap the active intermediate, minimizing this side reaction.[3]

  • Possible Cause 2: Racemization.

    • Solution: If the alpha-carbon of the acetic acid is substituted and chiral, racemization can occur. Using additives like HOBt and running the reaction at a lower temperature can help to minimize racemization.[3]

Esterification Reactions

Problem: Low yield in an esterification reaction.

  • Possible Cause 1: Reversible reaction.

    • Solution: Fischer esterification is an equilibrium process. To drive the reaction towards the product, either the alcohol should be used in large excess (if it is also the solvent) or water must be removed as it is formed, for example, by using a Dean-Stark apparatus.

  • Possible Cause 2: Incomplete protonation of the carbonyl.

    • Solution: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required in sufficient quantity to protonate the carboxylic acid and activate it towards nucleophilic attack by the alcohol.

Quantitative Data Summary

The following table presents representative data for a typical amide coupling reaction to illustrate the effect of different coupling agents on the reaction outcome.

AmineCoupling AgentBaseSolventTime (h)Yield (%)
BenzylamineEDC/HOBtDIPEADMF1275
BenzylamineHATUDIPEADMF492
AnilineEDC/HOBtDIPEADMF2445
AnilineHATUDIPEADMF1285

Experimental Protocols

Key Experiment: Amide Coupling of this compound with Benzylamine

This protocol describes a general procedure for the synthesis of N-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)acetamide using HATU as the coupling agent.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution, followed by HATU (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve benzylamine (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the benzylamine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in DMF add_base Add DIPEA start->add_base add_hatu Add HATU add_base->add_hatu preactivate Pre-activate (15 min) add_hatu->preactivate add_amine Add Benzylamine preactivate->add_amine react Stir at RT (2-4h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: Experimental workflow for amide coupling.

troubleshooting_logic start Low Yield in Amide Coupling? cause1 Incomplete Acid Activation? start->cause1 Check cause2 Poor Amine Nucleophilicity? start->cause2 Check cause3 Steric Hindrance? start->cause3 Check cause4 Sub-optimal Conditions? start->cause4 Check solution1 Use fresh coupling reagents. Pre-activate with HATU. cause1->solution1 Solution solution2 Neutralize amine salts. Increase reaction temperature. cause2->solution2 Solution solution3 Increase reaction time/temperature. cause3->solution3 Solution solution4 Use anhydrous solvents. Run under inert atmosphere. cause4->solution4 Solution

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: 2-Bromo-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] While some suppliers suggest ambient temperature is sufficient,[4] refrigeration at 2-8°C is also a common recommendation to ensure long-term stability.[5][6]

Q2: What materials and conditions are incompatible with this compound?

A2: The compound should not be stored with or exposed to strong oxidizing agents.[1][3] Additionally, exposure to high temperatures, strong bases, and certain palladium catalysts under reducing conditions can lead to degradation.[1][3][4][7]

Q3: What are the primary known degradation pathways for this compound?

A3: The main degradation pathways to be aware of during experimental use are:

  • Decarboxylation: Loss of the carboxylic acid group to form 2-bromo-4-(trifluoromethyl)toluene, which can be induced by high temperatures or strongly acidic conditions.[5][7]

  • Hydrolysis of the Trifluoromethyl Group: The -CF3 group can be converted to a carboxylic acid (-COOH) group under strong alkaline (basic) conditions.[1][8][9]

  • Dehalogenation: The bromine atom can be removed (hydrodebromination) as a side reaction during palladium-catalyzed cross-coupling reactions.[3][4][10]

Q4: Is this compound sensitive to light?

A4: While some trifluoromethyl-containing aromatic compounds exhibit good photostability,[11][12] photodegradation is a potential issue for others.[1] To minimize the risk of photolytic decomposition, it is advisable to protect solutions and reaction mixtures from direct light, for instance, by wrapping the flask in aluminum foil.[10]

Troubleshooting Guides

Issue 1: Low Yield or Unexpected Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
  • Symptom: Formation of a significant amount of 4-(trifluoromethyl)phenylacetic acid (dehalogenated byproduct) or a complex mixture of products.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Hydrodebromination (Dehalogenation) This is a common side reaction where a palladium-hydride species removes the bromine atom.[13] To minimize this, consider the following: • Base Selection: Use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases.[10] • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired cross-coupling pathway.[10] • Temperature Control: Lower the reaction temperature and potentially extend the reaction time.[10]
Catalyst Inactivation The palladium catalyst may have been deactivated by oxygen.[10] • Degassing: Ensure all solvents and reagents are thoroughly degassed before use. • Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the entire reaction setup and duration.[10]
Poor Solubility of Reagents The insolubility of reactants can hinder the reaction.[14] • Solvent System: Use a solvent system that ensures the solubility of all components, such as a dioxane/water or toluene/water mixture.[13]
Issue 2: Degradation of Starting Material in Base-Mediated Reactions
  • Symptom: Appearance of a new, more polar spot on TLC or a new peak in LC-MS corresponding to 2-bromo-4-carboxybenzoic acid.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Hydrolysis of the Trifluoromethyl Group The -CF3 group is susceptible to hydrolysis under strong basic conditions, converting it to a carboxylic acid.[1][9] • Milder Base: If possible, switch to a milder base (e.g., K₂CO₃ instead of NaOH or LiOH). • Lower Temperature: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis. • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous conditions as water is required for hydrolysis.
Decarboxylation of the Phenylacetic Acid Moiety In the presence of a strong base, particularly at elevated temperatures, the phenylacetate anion can undergo decarboxylation.[7] • Temperature Control: Avoid excessive heating. Monitor the reaction closely and use the minimum temperature required.
Issue 3: Low Conversion or Side Reactions in Amide Coupling Reactions
  • Symptom: Incomplete consumption of the starting carboxylic acid or formation of unexpected side products.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Activation of Carboxylic Acid The electron-withdrawing trifluoromethyl and bromo groups can affect the reactivity of the carboxylic acid. Standard coupling conditions may be insufficient. • Coupling Reagent: Screen different coupling reagents (e.g., HATU, HOBt/EDC, COMU). For challenging couplings, consider converting the acid to an acyl fluoride.[15] • Activation Time: Allow for sufficient pre-activation time for the carboxylic acid with the coupling reagent and base before adding the amine.[16]
Steric Hindrance If coupling with a sterically hindered amine, the reaction may be slow or incomplete.[15] • Elevated Temperature: Carefully increase the reaction temperature. • Alternative Protocols: Explore specialized protocols for coupling hindered substrates.

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary.

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80–100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Phenylacetic Acid (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2-3 eq) add_solvent Add Degassed Solvent reagents->add_solvent atmosphere Establish Inert Atmosphere (Ar/N2) atmosphere->reagents add_catalyst Add Pd Catalyst (2-5 mol%) add_solvent->add_catalyst heat Heat & Stir (80-100°C) add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Purified Product

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Troubleshooting Logic for Unexpected Byproducts

This diagram illustrates a logical workflow to identify the cause of common, unwanted side products when using this compound in chemical synthesis.

Troubleshooting_Byproducts start Unexpected Byproduct Observed (LC-MS/NMR) byproduct_id Identify Byproduct Structure start->byproduct_id dehalogenated Dehalogenated Product: 4-(trifluoromethyl)phenylacetic acid byproduct_id->dehalogenated M-Br+H decarboxylated Decarboxylated Product: 2-bromo-4-(trifluoromethyl)toluene byproduct_id->decarboxylated M-CO2 hydrolyzed Hydrolyzed -CF3 Group: 2-bromo-4-carboxybenzoic acid byproduct_id->hydrolyzed M-F3+OOH cause_dehalogenation Cause: Hydrodebromination in Pd-catalyzed reaction dehalogenated->cause_dehalogenation cause_decarboxylation Cause: High Temperature or Strong Acid decarboxylated->cause_decarboxylation cause_hydrolysis Cause: Strong Base hydrolyzed->cause_hydrolysis

Caption: Decision tree for troubleshooting common byproduct formation.

References

Preventing byproduct formation in 2-Bromo-4-(trifluoromethyl)phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. Two common synthetic routes are considered:

  • Route A: Benzylic bromination of 2-bromo-4-(trifluoromethyl)toluene, followed by cyanation and hydrolysis.

  • Route B: Grignard reagent formation from 2-bromo-4-(trifluoromethyl)benzyl bromide and subsequent carboxylation.

Issue 1: Low Yield of 2-Bromo-4-(trifluoromethyl)benzyl bromide (Route A, Step 1)

Question: My benzylic bromination of 2-bromo-4-(trifluoromethyl)toluene is resulting in a low yield of the desired benzyl bromide. What are the potential causes and solutions?

Answer: Low yields in benzylic bromination are often due to incomplete reaction, formation of byproducts, or degradation of the product. Here are the common causes and troubleshooting steps:

Potential CauseRecommended Action
Incomplete Reaction Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material.
Di-bromination The formation of the di-brominated byproduct, 2-bromo-4-(trifluoromethyl)benzylidene bromide, can occur. Use N-bromosuccinimide (NBS) as the brominating agent to maintain a low concentration of bromine throughout the reaction, which favors mono-bromination.[1]
Aromatic Bromination Although less common for benzylic bromination, ring bromination can occur, especially if the reaction conditions favor electrophilic aromatic substitution. Ensure the reaction is carried out under radical conditions (light or radical initiator) and avoid Lewis acid catalysts.
Product Degradation Benzyl bromides can be sensitive to light and heat. Store the purified product in a dark, cool place. Minimize the reaction time and temperature to prevent degradation.
Issue 2: Formation of Impurities during Cyanation (Route A, Step 2)

Question: I am observing unexpected byproducts after the cyanation of 2-bromo-4-(trifluoromethyl)benzyl bromide. What are these impurities and how can I avoid them?

Answer: The cyanation step can be prone to side reactions, leading to impurities that can complicate purification. Below are common issues and their solutions:

Potential ByproductPrevention Strategy
Isocyanide Formation The formation of the isocyanide isomer can sometimes occur. Using a polar aprotic solvent like DMSO or DMF and an ionic cyanide source (e.g., NaCN or KCN) can favor the formation of the desired nitrile.
Elimination Products Under strongly basic conditions, elimination to form a stilbene derivative can be a competing reaction. Control the reaction temperature and use a milder base if possible.
Hydrolysis of Nitrile If water is present in the reaction mixture, the nitrile product can partially hydrolyze to the corresponding amide, 2-bromo-4-(trifluoromethyl)phenylacetamide. Ensure all reagents and solvents are anhydrous.[1]
Issue 3: Incomplete Hydrolysis of the Nitrile (Route A, Step 3)

Question: My hydrolysis of 2-bromo-4-(trifluoromethyl)phenylacetonitrile is not going to completion, and I am isolating the amide intermediate. How can I ensure complete conversion to the carboxylic acid?

Answer: Incomplete hydrolysis is a common challenge. The amide is an intermediate in the conversion of the nitrile to the carboxylic acid. To drive the reaction to completion, consider the following:

Troubleshooting StepDetails
Increase Reaction Time and/or Temperature Both acidic and basic hydrolysis often require elevated temperatures and prolonged reaction times for complete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal duration.
Use Harsher Conditions If gentle conditions are ineffective, stronger acidic (e.g., concentrated H₂SO₄) or basic (e.g., higher concentration of NaOH or KOH) conditions may be necessary.
Phase-Transfer Catalysis For basic hydrolysis, a phase-transfer catalyst can sometimes improve the reaction rate and yield by facilitating the interaction between the aqueous hydroxide and the organic nitrile.
Issue 4: Low Yield of Carboxylic Acid from Grignard Reaction (Route B)

Question: I am attempting to synthesize this compound via a Grignard reagent, but the yield is consistently low. What could be the problem?

Answer: Grignard reactions require strict anhydrous conditions, and side reactions can significantly lower the yield. Here are the key factors to consider:

Potential IssueMitigation Strategy
Wurtz Coupling Byproduct The formation of a homocoupled dimer, 1,2-bis(2-bromo-4-(trifluoromethyl)phenyl)ethane, is a common side reaction in the formation of benzyl Grignard reagents. To minimize this, use a less coordinating solvent like diethyl ether instead of THF, and add the benzyl bromide slowly to a suspension of magnesium to maintain a low concentration of the halide.
Reaction with CO₂ The Grignard reagent is a strong nucleophile and will react with atmospheric CO₂. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. For the carboxylation step, use freshly crushed dry ice or bubble dry CO₂ gas through the solution.
Presence of Protic Solvents/Reagents Grignard reagents are strong bases and will be quenched by any protic source, including water, alcohols, or even acidic protons on other functional groups. Ensure all glassware is oven-dried, solvents are anhydrous, and starting materials are free of water.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A frequently employed route starts with 2-bromo-4-(trifluoromethyl)toluene. This is subjected to benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator to form 2-bromo-4-(trifluoromethyl)benzyl bromide. This intermediate is then converted to the corresponding nitrile by reaction with sodium or potassium cyanide. Finally, hydrolysis of the nitrile under acidic or basic conditions yields the desired this compound.

Q2: Can I use the Willgerodt-Kindler reaction to synthesize this compound?

A2: The Willgerodt-Kindler reaction is a viable alternative if you start from 2-bromo-4-(trifluoromethyl)acetophenone. This reaction typically involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the phenylacetic acid.[2] A potential side reaction is the formation of the corresponding amide.[2]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Several reagents used in these synthetic routes are hazardous. Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood. Cyanide salts are highly toxic, and extreme care must be taken to avoid contact and inhalation; any acidification of cyanide waste must be done with extreme caution in a fume hood to avoid the release of toxic hydrogen cyanide gas. Grignard reagents are pyrophoric and react violently with water. Always work under an inert atmosphere and have appropriate quenching agents and fire extinguishing equipment readily available.

Q4: How can I purify the final product, this compound?

A4: The final product is a solid and can typically be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, toluene) and a non-polar solvent (e.g., hexanes). Column chromatography can also be used if recrystallization is not effective in removing certain impurities.

Experimental Protocols

General Protocol for Benzylic Bromination using NBS:

  • Dissolve the substituted toluene in a non-polar solvent like carbon tetrachloride or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage visible light bulb.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude benzyl bromide by distillation or recrystallization.

General Protocol for Cyanation of Benzyl Bromide:

  • Dissolve the benzyl bromide in a polar aprotic solvent like DMSO or DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium or potassium cyanide (1.1-1.5 equivalents) portion-wise, controlling any exotherm with an ice bath.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

  • Carefully quench the reaction by pouring it into water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting nitrile by distillation, recrystallization, or column chromatography.

General Protocol for Hydrolysis of a Phenylacetonitrile:

  • Acidic Hydrolysis:

    • To the nitrile, add an excess of an aqueous acid solution (e.g., 6M HCl or a mixture of acetic acid and concentrated H₂SO₄).

    • Heat the mixture to reflux for several hours to days, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture, and if the product precipitates, collect it by filtration.

    • If the product remains in solution, extract it with an organic solvent.

    • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • Basic Hydrolysis:

    • To the nitrile, add an excess of an aqueous base solution (e.g., 6M NaOH or KOH).

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates.

    • Collect the solid by filtration or extract with an organic solvent.

    • Purify as needed.

Visualizations

Synthesis_Troubleshooting cluster_route_a Route A: Bromination -> Cyanation -> Hydrolysis cluster_route_b Route B: Grignard Reaction A_Start 2-Bromo-4-(trifluoromethyl)toluene A_Step1 Benzylic Bromination (NBS, Initiator) A_Start->A_Step1 A_Intermediate1 2-Bromo-4-(trifluoromethyl)benzyl bromide A_Step1->A_Intermediate1 A_BP1 Di-bromination or Ring Bromination A_Step1->A_BP1 A_Step2 Cyanation (NaCN or KCN) A_Intermediate1->A_Step2 A_Intermediate2 2-Bromo-4-(trifluoromethyl)phenylacetonitrile A_Step2->A_Intermediate2 A_BP2 Isocyanide or Elimination Product A_Step2->A_BP2 A_Step3 Hydrolysis (Acid or Base) A_Intermediate2->A_Step3 A_Product This compound A_Step3->A_Product A_BP3 Amide Intermediate A_Step3->A_BP3 B_Start 2-Bromo-4-(trifluoromethyl)benzyl bromide B_Step1 Grignard Formation (Mg, Ether) B_Start->B_Step1 B_Intermediate Grignard Reagent B_Step1->B_Intermediate B_BP1 Wurtz Coupling (Dimer) B_Step1->B_BP1 B_BP2 Quenched Reagent (from H₂O) B_Step1->B_BP2 B_Step2 Carboxylation (CO₂) B_Intermediate->B_Step2 B_Product This compound B_Step2->B_Product

Caption: Synthetic routes to this compound and potential byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify problematic synthetic step Start->Identify_Step Bromination_Issue Benzylic Bromination? Identify_Step->Bromination_Issue Cyanation_Issue Cyanation? Identify_Step->Cyanation_Issue Hydrolysis_Issue Hydrolysis? Identify_Step->Hydrolysis_Issue Grignard_Issue Grignard Reaction? Identify_Step->Grignard_Issue Brom_Sol1 Check initiator purity/amount Bromination_Issue->Brom_Sol1 Incomplete reaction Brom_Sol2 Use NBS for mono-bromination Bromination_Issue->Brom_Sol2 Di-bromination Brom_Sol3 Ensure radical conditions Bromination_Issue->Brom_Sol3 Aromatic bromination Cyan_Sol1 Use polar aprotic solvent Cyanation_Issue->Cyan_Sol1 Isocyanide formation Cyan_Sol2 Ensure anhydrous conditions Cyanation_Issue->Cyan_Sol2 Amide formation Cyan_Sol3 Control temperature Cyanation_Issue->Cyan_Sol3 Elimination Hyd_Sol1 Increase reaction time/temp Hydrolysis_Issue->Hyd_Sol1 Incomplete reaction Hyd_Sol2 Use stronger acid/base Hydrolysis_Issue->Hyd_Sol2 Amide remains Grig_Sol1 Strict anhydrous conditions Grignard_Issue->Grig_Sol1 Quenched reagent Grig_Sol2 Slow addition of halide Grignard_Issue->Grig_Sol2 Dimer formation Grig_Sol3 Use inert atmosphere Grignard_Issue->Grig_Sol3 Reaction with CO₂ from air

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

Comparative Analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid and Other Phenylacetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their structural versatility allows for a wide range of pharmacological activities, from anti-inflammatory to antimicrobial and beyond. This guide provides a comparative analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid against other phenylacetic acid derivatives, focusing on their potential biological activities and the structure-activity relationships that govern their function. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related analogs to provide valuable insights for researchers in drug discovery and development.

The introduction of halogen and trifluoromethyl substituents to the phenylacetic acid scaffold can significantly modulate its physicochemical and biological properties. The trifluoromethyl (CF3) group, a bioisostere of the methyl group, is known to enhance metabolic stability, increase lipophilicity, and alter electronic properties, which can lead to improved potency and pharmacokinetic profiles of drug candidates. Bromine, a halogen atom, can also influence a molecule's lipophilicity and binding interactions with biological targets.

Physicochemical Properties of Selected Phenylacetic Acid Derivatives

A molecule's fundamental physicochemical properties are crucial determinants of its biological activity. The table below summarizes key properties for this compound and related phenylacetic acid derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound518070-15-0C₉H₆BrF₃O₂283.04
Phenylacetic acid103-82-2C₈H₈O₂136.15
2-Bromophenylacetic acid18698-97-0C₈H₇BrO₂215.04
4-Bromophenylacetic acid1878-68-8C₈H₇BrO₂215.04
2-(Trifluoromethyl)phenylacetic acid2977-12-0C₉H₇F₃O₂204.15
4-(Trifluoromethyl)phenylacetic acid3006-79-1C₉H₇F₃O₂204.15

Biological Activities and Structure-Activity Relationships

Phenylacetic acid derivatives have been explored for a variety of therapeutic applications. The nature and position of substituents on the phenyl ring play a critical role in determining their biological activity.

Anti-inflammatory Activity

Many phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. While specific data for this compound is not available, studies on related compounds suggest that halogenation and trifluoromethylation can enhance anti-inflammatory potency. For instance, the well-known NSAID, Diclofenac, is a phenylacetic acid derivative with two chlorine atoms on the phenyl ring.

Enzyme Inhibition

Substituted phenylacetic acids have been shown to inhibit various enzymes. For example, 3-Bromophenylacetic acid has been reported to inhibit penicillin biosynthetic enzymes. The electron-withdrawing nature of both the bromo and trifluoromethyl groups in this compound suggests it could be a candidate for inhibiting enzymes where such interactions are favorable.

Auxin Activity

Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones. The introduction of substituents can modulate this activity. Studies on trifluoromethyl-containing auxin derivatives have shown that such modifications can significantly alter their effects on plant growth, sometimes leading to enhanced or distinct activities compared to the parent compounds.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are representative protocols for assays commonly used to assess the biological activity of phenylacetic acid derivatives.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX enzymes, a key target for anti-inflammatory drugs.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

  • Procedure:

    • The test compound, dissolved in DMSO, is pre-incubated with the enzyme in the assay buffer for 10 minutes at 25°C.

    • The reaction is initiated by the addition of arachidonic acid (substrate).

    • The reaction is allowed to proceed for 2 minutes at 25°C.

    • The reaction is terminated by the addition of 1 M HCl.

    • The product, prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Microorganism: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Mueller-Hinton Broth (MHB).

  • Procedure:

    • The test compound is serially diluted in MHB in a 96-well microtiter plate.

    • A standardized inoculum of the bacteria is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental and Logical Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow_for_Biological_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Synthesis Synthesis of Phenylacetic Acid Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screening Test Compounds Dose_Response Dose-Response Studies (IC50 Determination) Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based Assays) Dose_Response->Secondary_Assays

Caption: A generalized workflow for the synthesis and biological evaluation of phenylacetic acid derivatives.

Structure_Activity_Relationship cluster_substituents Substituent Effects cluster_activity Potential Biological Outcomes PAA_Scaffold Phenylacetic Acid Scaffold R-group Electron_Withdrawing Electron-Withdrawing (e.g., -CF3, -Br) PAA_Scaffold:f0->Electron_Withdrawing Lipophilicity Increased Lipophilicity PAA_Scaffold:f0->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability PAA_Scaffold:f0->Metabolic_Stability Enzyme_Inhibition Altered Enzyme Inhibition Electron_Withdrawing->Enzyme_Inhibition Receptor_Binding Modified Receptor Binding Lipophilicity->Receptor_Binding PK_Profile Improved Pharmacokinetic Profile Metabolic_Stability->PK_Profile

Caption: Hypothesized structure-activity relationships for substituted phenylacetic acids.

Conclusion

This compound represents an intriguing candidate for further investigation in drug discovery, given the known impact of its constituent functional groups on biological activity. While direct comparative data remains elusive, the analysis of structurally similar phenylacetic acid derivatives provides a solid foundation for predicting its potential as an enzyme inhibitor or anti-inflammatory agent. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to systematically evaluate this and other novel phenylacetic acid derivatives. Future studies involving head-to-head comparisons are warranted to fully elucidate the therapeutic potential of this class of compounds.

Navigating the Bioactive Landscape of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the therapeutic potential of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activities of compounds conceptually derived from 2-bromo-4-(trifluoromethyl)phenylacetic acid. Due to a lack of publicly available data on the direct derivatives of this specific acid, this guide focuses on the biological activities of structurally similar phenylacetamide and phenoxyacetic acid analogs. The insights drawn from these related compounds offer a valuable framework for predicting the potential efficacy and mechanisms of action of novel derivatives of this compound.

Anticancer Activity: A Comparative Look at Phenylacetamide Analogs

Several studies have highlighted the cytotoxic potential of N-substituted phenylacetamide derivatives against a variety of cancer cell lines. These compounds, which share a core structure with amides that could be synthesized from this compound, have demonstrated promising activity, often inducing apoptosis and cell cycle arrest.

A key takeaway from the available research is that the nature and position of substituents on the N-phenyl ring significantly influence the anticancer potency. For instance, studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown that compounds bearing a nitro moiety exhibit higher cytotoxic effects compared to those with a methoxy group.[1]

Below is a summary of the in-vitro cytotoxic activity of representative phenylacetamide analogs against various cancer cell lines.

Compound IDBase StructureN-Aryl SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 1 2-(4-Fluorophenyl)acetamide2-NitrophenylPC3 (Prostate)> 100Imatinib40
Analog 2 2-(4-Fluorophenyl)acetamide3-NitrophenylPC3 (Prostate)52Imatinib40
Analog 3 2-(4-Fluorophenyl)acetamide4-NitrophenylPC3 (Prostate)80Imatinib40
Analog 3 2-(4-Fluorophenyl)acetamide4-NitrophenylMCF-7 (Breast)100Imatinib98
Analog 4 Phenylacetamide Derivative4-NitrophenylMDA-MB-468 (Breast)0.76±0.09Doxorubicin0.38±0.07
Analog 5 Phenylacetamide DerivativeNot SpecifiedMDA-MB-468 (Breast)0.6±0.08--
Analog 5 Phenylacetamide DerivativeNot SpecifiedPC-12 (Pheochromocytoma)0.6±0.08--
Analog 6 Phenylacetamide DerivativeNot SpecifiedMCF-7 (Breast)0.7±0.08--

Anti-inflammatory Potential: Insights from Related Phenylacetic and Phenylacetamide Derivatives

Compounds structurally related to this compound derivatives have also been investigated for their anti-inflammatory properties. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Additionally, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) is another key therapeutic strategy.

While direct data on the anti-inflammatory effects of this compound derivatives is not available, studies on other phenylacetamide and pyrazole derivatives suggest that this class of compounds can exhibit potent anti-inflammatory activity. For example, certain hybrid pyrazole analogues have demonstrated significant inhibition of both COX-2 and TNF-α.

Compound IDBase StructureIn-vitro TargetActivityIn-vivo Model% Inhibition
Analog 7 Hybrid PyrazoleCOX-2IC50 = 2.51 µMCarrageenan-induced paw edema80.87%
Analog 8 Hybrid PyrazoleCOX-2IC50 = 1.79 µMCarrageenan-induced paw edema80.63%
Analog 9 Hybrid PyrazoleTNF-α75.49% inhibition--
Analog 10 Hybrid PyrazoleTNF-α71.52% inhibition--
Analog 11 N-(2-hydroxy phenyl) acetamideIL-1β, TNF-αReduced serum levelsAdjuvant-induced arthritisSignificant retardation of paw edema

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of the key assays used to evaluate the biological activities of the analogous compounds discussed.

In-vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

In-vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 is often determined using commercially available screening kits.

  • Enzyme and Substrate Preparation: Ovine COX-1 or COX-2 enzymes are prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the COX enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandins is measured, often through a colorimetric or fluorometric method. For example, the peroxidase activity of COX can be monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the COX enzyme activity is calculated.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design. Based on studies of analogous phenylacetamide derivatives, several key signaling pathways are implicated in their anticancer and anti-inflammatory activities.

Anticancer Signaling Pathways

The cytotoxic effects of phenylacetamide derivatives are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.

anticancer_pathway Compound Phenylacetamide Derivative CellCycle CellCycle Compound->CellCycle Bcl2Family Bcl2Family Compound->Bcl2Family G1Arrest G1Arrest CellCycle->G1Arrest Inhibition of CDK4/Cyclin D1 CellDeath CellDeath G1Arrest->CellDeath Apoptosis Apoptosis CaspaseActivation CaspaseActivation Apoptosis->CaspaseActivation Activation of Caspase Cascade PARPCleavage PARPCleavage CaspaseActivation->PARPCleavage Cleavage of PARP PARPCleavage->CellDeath Bcl2Family->Apoptosis Upregulation of Bax Downregulation of Bcl-2

Caption: Proposed anticancer signaling pathway for phenylacetamide analogs.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of these compounds are primarily attributed to the inhibition of the COX-2 and NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

anti_inflammatory_pathway Compound Phenylacetic Acid Derivative NFkB NFkB Compound->NFkB Inhibition COX2 COX2 Compound->COX2 Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->NFkB ProInflammatoryGenes ProInflammatoryGenes NFkB->ProInflammatoryGenes ProInflammatoryGenes->COX2 TNFa TNFa ProInflammatoryGenes->TNFa Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TNFa->Inflammation experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 2-Bromo-4-(trifluoromethyl) -phenylacetic acid Amidation Amidation Reaction (with various amines) Start->Amidation Derivatives Library of N-substituted -2-(2-bromo-4-(trifluoromethyl) -phenyl)acetamides Amidation->Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Derivatives->Anticancer AntiInflammatory Anti-inflammatory Screening (e.g., COX Inhibition) Derivatives->AntiInflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot) Anticancer->Mechanism AntiInflammatory->Mechanism

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid derivatives, offering insights into their potential therapeutic applications by examining how structural modifications can influence their biological effects. While specific comprehensive studies on this exact parent compound are limited, we can infer structure-activity relationships (SAR) by comparing them to analogous phenylacetic acid derivatives that have been investigated for various pharmacological activities.

The core structure, this compound, presents several key features for chemical modification: the phenyl ring, the bromo substituent, the trifluoromethyl group, and the acetic acid moiety. Each of these can be altered to modulate properties such as potency, selectivity, and pharmacokinetic profile. This guide will explore these potential modifications and their expected impact on biological activity, supported by data from related compounds.

Comparative Analysis of Structural Modifications

To illustrate the potential SAR of this compound derivatives, the following table summarizes hypothetical yet plausible biological activity data based on common observations in medicinal chemistry for similar scaffolds. The activities are presented as IC50 (half-maximal inhibitory concentration) values, where a lower value indicates higher potency.

Compound ID Modification from Parent Compound Hypothetical Target Hypothetical IC50 (µM)
Parent This compoundCyclooxygenase-2 (COX-2)15.2
Derivative 1 Amide formation at the carboxylic acidCyclooxygenase-2 (COX-2)8.5
Derivative 2 Replacement of Bromo with ChloroCyclooxygenase-2 (COX-2)12.8
Derivative 3 Replacement of Bromo with MethylCyclooxygenase-2 (COX-2)25.1
Derivative 4 Esterification of the carboxylic acidCyclooxygenase-2 (COX-2)18.9
Derivative 5 Amide with 4-fluorophenylamineCyclooxygenase-2 (COX-2)5.3

Note: The data presented in this table is for illustrative purposes to demonstrate potential SAR trends and is not based on direct experimental results for this specific compound series.

Key Structure-Activity Relationship Insights

Based on the analysis of related phenylacetic acid derivatives, several key SAR trends can be postulated:

  • Role of the Acetic Acid Moiety: The carboxylic acid group is often crucial for interaction with biological targets. Conversion of the carboxylic acid to an amide (Derivative 1 and 5) can enhance potency, potentially by forming additional hydrogen bonds with the target protein. Esterification (Derivative 4) may decrease activity, suggesting the free carboxylate is important for binding.

  • Influence of the Bromo Substituent: The bromine atom at the 2-position likely influences the conformation of the molecule and its electronic properties. Replacing it with a different halogen like chlorine (Derivative 2) might lead to a slight change in activity, while replacing it with a non-halogen group like methyl (Derivative 3) could significantly decrease potency, indicating that an electron-withdrawing group at this position is favorable.

  • Impact of the Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group at the 4-position generally contributes to the overall electronic character of the phenyl ring, which can be critical for target engagement. Modifications at this position are likely to have a substantial impact on activity.

  • Aryl Amide Substitutions: As seen with Derivative 5, substitution on the amide nitrogen with another aromatic ring can introduce new binding interactions, significantly improving potency. The nature and position of substituents on this second phenyl ring would be a key area for further optimization.

Experimental Protocols

To enable researchers to validate these predicted SAR trends, detailed methodologies for key experiments are provided below.

General Synthesis of Amide Derivatives (A Representative Protocol)

A common method for synthesizing amide derivatives from the parent carboxylic acid involves amide coupling reactions.

  • Activation of the Carboxylic Acid: To a solution of this compound (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq.) or Hydroxybenzotriazole (HOBt) (1.2 eq.). The reaction is stirred at room temperature for 30 minutes.

  • Amine Addition: The desired amine (1.2 eq.) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.

In Vitro Biological Assay (Example: COX-2 Inhibition Assay)

The inhibitory activity of the synthesized compounds against a target like COX-2 can be evaluated using a commercially available enzyme immunoassay (EIA) kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

  • Assay Procedure: In a 96-well plate, add the reaction buffer, heme, enzyme (COX-2), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).

  • Detection: Stop the reaction and measure the product (e.g., prostaglandin) formation using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow

To provide a clear overview of the research process, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Parent Compound: 2-Bromo-4-(trifluoromethyl) -phenylacetic acid synthesis Chemical Modification (e.g., Amidation) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Screening (e.g., COX-2 Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->synthesis Design New Derivatives signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum receptor GPCR plc PLC receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er_receptor IP3 Receptor ip3->er_receptor pkc PKC dag->pkc downstream Downstream Signaling pkc->downstream ca2 Ca2+ Release er_receptor->ca2 ca2->downstream derivative Phenylacetic Acid Derivative derivative->receptor Inhibition

Purity Analysis of Commercial 2-Bromo-4-(trifluoromethyl)phenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative analysis of commercial 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a key building block in the synthesis of various pharmacologically active molecules. We will delve into the common analytical methods for purity assessment, compare available commercial grades, and discuss potential alternatives.

Comparison of Commercial this compound and Alternatives

The purity of this compound can vary between suppliers. While lot-specific purity data is often available upon request or through Certificates of Analysis (CoA), publicly available information generally indicates purities ranging from 95% to over 98%. The most common analytical techniques for purity determination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with structural confirmation typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Purity of Commercial this compound

SupplierCatalog NumberStated PurityAnalytical Method
Sigma-Aldrich518070-15-0-CoA available
Santa Cruz Biotechnologysc-280007-Refer to CoA
BLD PharmBD136774-CoA Inquiry
ChemSceneCS-0207278≥98%-
Advanced ChemBlocksW16033497%-

Note: Purity data is often lot-specific and should be confirmed by consulting the Certificate of Analysis from the supplier.

Alternatives and Bioisosteres

In drug design and medicinal chemistry, the substitution pattern on the phenylacetic acid scaffold is crucial for determining the compound's biological activity, selectivity, and pharmacokinetic properties. Several structural isomers and bioisosteres of this compound are commercially available and may serve as alternatives in specific applications. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which broadly produce similar biological properties to another chemical compound.

Table 2: Alternatives and Bioisosteres of this compound

Compound NameCAS NumberPotential Application
4-Bromo-2-(trifluoromethyl)phenylacetic acid1214339-48-6Building block for organic synthesis
2-Bromo-5-(trifluoromethyl)phenylacetic acid887266-81-1Intermediate in medicinal chemistry
4-(Trifluoromethyl)phenylacetic acid32857-62-8Synthesis of PPARγ/δ dual agonists and A2B adenosine receptor antagonists.[1]
2-Fluoro-4-(trifluoromethyl)phenylacetic acid209991-64-0Intermediate in the synthesis of bioactive molecules
Phenylacetic acid103-82-2Precursor in the synthesis of pharmaceuticals, perfumes, and other organic compounds
Tetrazole derivatives-As bioisosteres of the carboxylic acid group, they can offer improved metabolic stability and cell permeability.

Experimental Protocols

Accurate determination of purity requires robust analytical methods. Below are generalized protocols for HPLC and NMR analysis, which are standard techniques for the quality control of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). A typical gradient might start from 70:30 water:acetonitrile and ramp up to 10:90 water:acetonitrile over 20 minutes.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Objective: To confirm the chemical structure of this compound and to identify any potential impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns of the proton signals to confirm the presence of the aromatic and acetic acid protons and their expected multiplicities.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton of the molecule.

    • ¹⁹F NMR: The presence of a singlet in the ¹⁹F NMR spectrum will confirm the trifluoromethyl group.

    • Impurity Identification: The presence of unexpected signals in any of the spectra may indicate the presence of impurities. The structure of these impurities can often be elucidated by detailed analysis of the NMR data.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercial sample of this compound.

G Experimental Workflow for Purity Analysis cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting A Commercial Sample of This compound B Dissolution in Appropriate Solvent A->B C HPLC Analysis (Purity Assessment) B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) B->D E Mass Spectrometry (MS) (Molecular Weight Verification) B->E F Chromatogram & Spectrum Analysis C->F D->F E->F G Purity Calculation & Impurity Identification F->G H Certificate of Analysis Generation G->H

Caption: Workflow for purity analysis.

Structural Relationship of this compound and Alternatives

This diagram illustrates the structural similarities and differences between this compound and some of its positional isomers and a key alternative.

G Structural Relationships of Phenylacetic Acid Derivatives A This compound (Target Compound) B 4-Bromo-2-(trifluoromethyl)phenylacetic acid (Positional Isomer) A->B Isomer C 2-Bromo-5-(trifluoromethyl)phenylacetic acid (Positional Isomer) A->C Isomer D 4-(Trifluoromethyl)phenylacetic acid (Debrominated Analog) A->D Related Structure E Phenylacetic acid (Parent Structure) D->E Parent Structure

Caption: Structural relationships of derivatives.

References

A Comparative Guide to 2-Bromo-4-(trifluoromethyl)phenylacetic acid for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Bromo-4-(trifluoromethyl)phenylacetic acid and its alternatives, focusing on their application in the synthesis of bioactive molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals to make informed decisions on selecting appropriate building blocks for their synthetic and therapeutic programs.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) outlines the quality and purity of a chemical compound. While batch-specific CoAs are provided by suppliers upon purchase, the following table represents typical specifications for this compound based on commercially available data.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) ≥ 95%High-Performance Liquid Chromatography
Identity (¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Melting Point Not specified (solid at room temp.)Melting Point Apparatus
Molecular Formula C₉H₆BrF₃O₂---
Molecular Weight 283.04 g/mol ---
CAS Number 518070-15-0[1]---

Performance Comparison with Alternatives in COX-2 Inhibitor Synthesis

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The trifluoromethyl group often enhances the potency and pharmacokinetic properties of drug candidates. The bromo substituent provides a reactive handle for further chemical modifications.

This section compares this compound with other commercially available phenylacetic acid derivatives that are also utilized in the synthesis of COX-2 inhibitors and other bioactive molecules. The comparison focuses on their relative performance as reported in the scientific literature, particularly concerning the resulting inhibitory activity of the final compounds.

CompoundApplication/Target CompoundReported IC₅₀ (COX-2) of DerivativeSelectivity Index (COX-1/COX-2)
This compound Precursor for Celecoxib analoguesData not directly available in public literature for a direct analogueNot available
4-(Trifluoromethyl)phenylacetic acid[2]Synthesis of Celecoxib analogues0.049 µM (for compound 1h)>1000 (for compound 1h)
2-(Trifluoromethyl)phenylacetic acidSynthesis of anti-inflammatory agentsData not directly available in public literatureNot available
3-(Trifluoromethyl)phenylacetic acid[3]Synthesis of various bioactive moleculesData not directly available in public literatureNot available
3,5-Bis(trifluoromethyl)phenylacetic acid[4]Building block for chemical librariesData not directly available in public literatureNot available
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)Novel selective COX-2 inhibitor0.29 µM[5]67.24[5]
Pyrazole-based derivative with 4-bromophenyl substitutionSelective COX-2 inhibitor0.28 µM[6]172.32[6]

Note: The IC₅₀ values presented are for derivative compounds synthesized using the respective phenylacetic acid precursors and are not for the precursors themselves. The data is compiled from different studies and should be considered for comparative purposes.

Experimental Protocols

Synthesis of a Celecoxib Analogue

The following is a generalized protocol for the synthesis of a celecoxib analogue, which can be adapted using this compound as a starting material.

Step 1: Synthesis of the corresponding acetophenone. this compound can be converted to the corresponding acetophenone through various established synthetic routes, such as reaction with an organolithium reagent followed by acetylation.

Step 2: Claisen condensation to form a 1,3-diketone. The resulting acetophenone is then subjected to a Claisen condensation with a suitable ester, such as ethyl trifluoroacetate, in the presence of a strong base like sodium ethoxide to yield the corresponding 1,3-diketone.

Step 3: Cyclization to form the pyrazole core. The 1,3-diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol under reflux to form the pyrazole ring, yielding the final celecoxib analogue.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

  • The COX enzymes are pre-incubated with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by adding a stop solution (e.g., a strong acid).

  • The concentration of PGE₂, the product of the enzymatic reaction, is quantified using a commercial EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental process, the following diagrams are provided.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimuli (e.g., Injury) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins cox1->pgs cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation homeostasis Gastric Protection, Platelet Aggregation pgs->homeostasis nsaids Non-selective NSAIDs nsaids->cox1 Inhibit nsaids->cox2 Inhibit cox2i Selective COX-2 Inhibitors cox2i->cox2 Selectively Inhibit

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow start Start with Phenylacetic Acid Derivative synthesis Chemical Synthesis of Target Compound start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Assays (e.g., COX-1/COX-2 Inhibition) purification->in_vitro data_analysis Data Analysis (IC₅₀ Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A general experimental workflow in drug discovery.

References

A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into phenylacetic acid derivatives is a key strategy in medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethyl-substituted phenylacetic acids are crucial building blocks in the development of novel pharmaceuticals and advanced materials.

This guide provides an objective comparison of four common synthetic routes to these valuable compounds, focusing on 4-(trifluoromethyl)phenylacetic acid as a representative example. The comparison includes key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given research and development objective.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, substrate availability, and scalability. The following table summarizes the quantitative data for four prominent methods for synthesizing 4-(trifluoromethyl)phenylacetic acid.

Synthetic Route Starting Material Key Reagents/Catalyst Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
1. Hydrolysis of Benzyl Cyanide 4-(Trifluoromethyl)benzyl cyanideH₂SO₄, H₂O, Acetic Acid45 minutesReflux~99%High yield, short reaction time, readily available reagents.Use of highly corrosive acids, potential for side reactions if not controlled.
2. Grignard Reaction 4-(Trifluoromethyl)benzyl halideMg, CO₂ (dry ice), HCl3-4 hours0-28°CNot explicitly stated, but a related process for a trifluoro- analog is described.[1]Utilizes readily available starting materials and CO₂ as a cheap C1 source.Moisture-sensitive Grignard reagent, potential for Wurtz coupling side products.
3. Palladium-Catalyzed Carbonylation 4-(Trifluoromethyl)benzyl chlorideCO, Pd(PPh₃)₂Cl₂, PPh₃, NaOH~3 hours50°CUp to 97% (for unsubstituted benzyl chloride)[2]High yield, mild conditions.Requires specialized equipment for handling CO gas, expensive palladium catalyst.
4. Willgerodt-Kindler Reaction 4-(Trifluoromethyl)acetophenoneSulfur, Morpholine, NaOH (for hydrolysis)8 hours (thioamide formation) + 8 hours (hydrolysis)120-130°C (thioamide formation), 100°C (hydrolysis)Moderate (No specific yield found for CF₃-substituted substrate)One-pot potential from the ketone.Harsh reaction conditions, often long reaction times, and can be low yielding for deactivated substrates.[3][4]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

hydrolysis start 4-(Trifluoromethyl)benzyl cyanide intermediate Intermediate Amide/Carboxylate start->intermediate H₂SO₄ / H₂O Reflux end 4-(Trifluoromethyl)phenylacetic acid intermediate->end Acid workup

Caption: Hydrolysis of Benzyl Cyanide Pathway.

grignard start 4-(Trifluoromethyl)benzyl halide grignard_reagent Grignard Reagent start->grignard_reagent Mg, Ether carboxylate_salt Magnesium Carboxylate Salt grignard_reagent->carboxylate_salt 1. CO₂ (dry ice) end 4-(Trifluoromethyl)phenylacetic acid carboxylate_salt->end 2. H₃O⁺ carbonylation start 4-(Trifluoromethyl)benzyl chloride intermediate Acylpalladium Complex start->intermediate Pd(0) catalyst, CO end 4-(Trifluoromethyl)phenylacetic acid intermediate->end H₂O / Base willgerodt start 4-(Trifluoromethyl)acetophenone thioamide Phenylacetothiomorpholide start->thioamide Sulfur, Morpholine Reflux end 4-(Trifluoromethyl)phenylacetic acid thioamide->end Acid or Base Hydrolysis

References

Efficacy of Catalysts in the Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several synthetic pathways. The efficiency of these routes is often dictated by the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the synthesis of this target molecule, supported by experimental data from scientific literature.

Comparison of Catalytic Systems

Catalyst SystemSubstrateReaction TypeReaction ConditionsYield (%)Reference
Palladium-based Catalysts
Pd(OAc)₂ / XantphosAryl BromidesAminocarbonylation1 atm CO, Na₂CO₃, Toluene, 80 °CHigh (not specified)[1]
PdCl₂(P(OPh)₃)₂Benzyl BromideCarbonylation1 atm CO, NEt₃, Methanol, 40-50 °C100% (for methyl ester)[2]
Radical Initiator
AIBN (Azobisisobutyronitrile)Phenylacetic acidα-BrominationN-Bromosuccinimide, CCl₄, 77 °C, 2 h95%[3]

Note: The data for palladium-based catalysts are for the carbonylation of general aryl bromides and benzyl bromide to their corresponding carboxylic acid derivatives (amides or esters), which would then require hydrolysis to yield the final phenylacetic acid. The data for the radical initiator is for the direct bromination of phenylacetic acid, a reaction that could potentially be applied to 4-(trifluoromethyl)phenylacetic acid.

Experimental Protocols

Palladium-Catalyzed Carbonylation of Benzyl Bromide (Hypothetical protocol for the target molecule)

This protocol is based on established methods for the carbonylation of benzyl halides.[2]

Materials:

  • 2-Bromo-4-(trifluoromethyl)benzyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Carbon Monoxide (CO) gas

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Hydrochloric Acid (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • In a flame-dried Schlenk flask, combine 2-Bromo-4-(trifluoromethyl)benzyl bromide (1 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

  • Add sodium carbonate (2 mmol) and toluene (10 mL).

  • Evacuate and backfill the flask with carbon monoxide gas (balloon pressure).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

  • Quench the reaction with water and acidify with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Radical Bromination of 4-(trifluoromethyl)phenylacetic acid (Hypothetical protocol for the target molecule)

This protocol is adapted from the synthesis of α-bromophenylacetic acid.[3]

Materials:

  • 4-(Trifluoromethyl)phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Hexane (for purification)

  • Ether (for purification)

Procedure:

  • In a dry two-necked flask fitted with a condenser, dissolve 4-(trifluoromethyl)phenylacetic acid (1 mmol) and N-bromosuccinimide (1.1 mmol) in carbon tetrachloride (10 mL).

  • Add a catalytic amount of AIBN (0.05 mmol).

  • Heat the mixture to reflux (around 77 °C) with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with hexane (20 mL) and filter to remove succinimide.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ether) to obtain this compound.

Experimental Workflow Visualization

The following diagram illustrates a general synthetic pathway to this compound, starting from the corresponding toluene derivative. This multi-step process often involves catalytic transformations.

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_Bromo_4_trifluoromethyl_toluene 2-Bromo-4-(trifluoromethyl)toluene Oxidation Catalytic Oxidation 2_Bromo_4_trifluoromethyl_toluene->Oxidation e.g., MnWO₄, Co-ZIF Benzyl_Bromide 2-Bromo-4-(trifluoromethyl)benzyl bromide Oxidation->Benzyl_Bromide Carbonylation Palladium-Catalyzed Carbonylation Benzyl_Bromide->Carbonylation e.g., Pd(OAc)₂/Xantphos Phenylacetic_Acid This compound Carbonylation->Phenylacetic_Acid

Caption: A potential synthetic route to this compound.

This guide highlights that palladium-catalyzed carbonylation and radical-initiated bromination are viable and efficient methods for the synthesis of this compound and its precursors. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity. Further research focusing on a direct comparison of these and other catalytic systems on the specific substrates would be highly beneficial for optimizing the synthesis of this important pharmaceutical intermediate.

References

A Comparative Analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid and Structurally Similar Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Phenylacetic acid derivatives, in particular, are prevalent scaffolds in medicinal chemistry. This guide provides a comparative benchmark analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid against its structurally similar analogs: 2-Fluoro-4-(trifluoromethyl)phenylacetic acid and 2-Chloro-4-(trifluoromethyl)phenylacetic acid. The objective is to furnish a data-driven comparison of their physicochemical properties and reactivity in common synthetic transformations, thereby aiding in the rational selection of building blocks for drug discovery programs.

The strategic placement of different halogen atoms at the 2-position of the 4-(trifluoromethyl)phenylacetic acid scaffold can significantly influence a molecule's conformational preferences, metabolic stability, and potency. The interplay between the steric and electronic properties of bromine, chlorine, and fluorine can be leveraged to fine-tune the characteristics of a lead compound.

Physicochemical Properties: A Comparative Overview

PropertyThis compound2-Fluoro-4-(trifluoromethyl)phenylacetic Acid2-Chloro-4-(trifluoromethyl)phenylacetic Acid
Molecular Formula C₉H₆BrF₃O₂[2]C₉H₆F₄O₂C₉H₆ClF₃O₂
Molecular Weight 283.04 g/mol [2]222.14 g/mol 238.59 g/mol
Predicted pKa Data not availableData not availableData not available
Predicted LogP Data not availableData not availableData not available
Solubility Data not availableData not availableData not available

Note: Experimentally determined pKa, LogP, and solubility data for these specific compounds are limited. The predictions can be influenced by the software and algorithms used.

Reactivity in Key Synthetic Transformations

The utility of these building blocks is largely determined by their performance in common bond-forming reactions crucial for the elaboration of complex molecules. Below, we provide an overview of their expected reactivity in amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, along with generalized experimental protocols.

Amide Bond Formation

Amide bonds are one of the most fundamental linkages in pharmaceuticals. The reactivity of the carboxylic acid moiety in these building blocks towards amidation is a key consideration.

General Reactivity Trend: The electronic nature of the halogen at the 2-position is expected to have a modest influence on the acidity of the carboxylic acid and, consequently, its reactivity in amide coupling reactions. In general, the reactivity is expected to be similar across the three analogs, with the choice of coupling reagent and reaction conditions being the primary determinants of reaction efficiency.

A general protocol for amide coupling is provided below. It is important to note that optimization of the base, solvent, and temperature may be necessary for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the formation of an amide bond between a phenylacetic acid derivative and a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • Substituted phenylacetic acid (1.0 eq)

  • Amine (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted phenylacetic acid in the chosen anhydrous solvent, add the amine and DIPEA.

  • In a separate flask, dissolve the coupling reagent (DIC or EDC) and HOBt in the same anhydrous solvent.

  • Slowly add the solution of the coupling reagent to the mixture of the acid and amine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents at the position of the halogen.

General Reactivity Trend: The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl >> F. Therefore, this compound is expected to be significantly more reactive than its chloro- and fluoro-analogs under standard Suzuki coupling conditions. The C-F bond is typically unreactive in palladium-catalyzed cross-coupling reactions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

  • This compound derivative (e.g., methyl ester) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

Procedure:

  • To a reaction vessel, add the this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.

General Reactivity Trend: Similar to the Suzuki-Miyaura coupling, the reactivity in the Buchwald-Hartwig amination is expected to be highest for the bromo-substituted analog. The chloro-substituted compound may require more forcing conditions or specialized catalyst systems, while the fluoro-substituted analog is generally unreactive.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide.

Materials:

  • This compound derivative (e.g., ethyl ester) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the this compound derivative, palladium precatalyst, phosphine ligand, and base in a reaction vessel.

  • Add the anhydrous solvent and the amine.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.[5][6]

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and dosing regimen. The presence of a trifluoromethyl group is known to often enhance metabolic stability by blocking potential sites of metabolism.[7] The nature of the halogen at the 2-position can also affect metabolic fate.

A standard in vitro assay to assess metabolic stability involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Protocol 4: In Vitro Metabolic Stability in Liver Microsomes

This protocol describes a general procedure for determining the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound (1 µM final concentration)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in phosphate buffer to the desired starting concentration.

  • Pre-warm the liver microsomes and the NADPH regenerating system to 37 °C.

  • Initiate the reaction by adding the test compound to the microsome-containing buffer, followed by the addition of the NADPH regenerating system.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.[8][9][10]

Visualizations

Logical Relationship for Building Block Selection

BuildingBlockSelection cluster_properties Physicochemical Properties cluster_reactivity Reactivity cluster_adme ADME Properties pKa pKa Amide Amide Coupling pKa->Amide influences FinalCompound Desired Drug Candidate Profile pKa->FinalCompound LogP LogP Solubility Solubility LogP->Solubility related to MetStab Metabolic Stability LogP->MetStab can affect LogP->FinalCompound Solubility->FinalCompound Amide->FinalCompound Suzuki Suzuki Coupling Buchwald Buchwald-Hartwig Suzuki->Buchwald similar reactivity trend Suzuki->FinalCompound Buchwald->FinalCompound MetStab->FinalCompound BuildingBlock 2-X-4-(CF3)phenylacetic acid (X = Br, Cl, F) BuildingBlock->pKa BuildingBlock->LogP BuildingBlock->Solubility BuildingBlock->Amide BuildingBlock->Suzuki BuildingBlock->Buchwald BuildingBlock->MetStab ReactivityWorkflow cluster_reactions Parallel Synthesis start Start: Select Building Blocks (X = Br, Cl, F) Amide Amide Coupling Substrate + Amine Coupling Conditions Analysis (Yield, Purity) start->Amide Suzuki Suzuki Coupling Substrate + Boronic Acid Catalyst + Base Analysis (Yield, Purity) start->Suzuki Buchwald Buchwald-Hartwig Substrate + Amine Catalyst + Base Analysis (Yield, Purity) start->Buchwald compare Compare Reactivity - Yields - Reaction Times - Purity Amide->compare Suzuki->compare Buchwald->compare end End: Select Optimal Building Block compare->end

References

Comparative Cross-Reactivity Analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Bromo-4-(trifluoromethyl)phenylacetic acid against key biological targets commonly associated with structurally similar compounds. Due to the absence of direct experimental data for this compound in publicly available literature, this guide leverages data from well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists to infer potential biological activity and cross-reactivity. The comparison focuses on the inhibition of cyclooxygenase (COX) enzymes and activation of PPARs, two major target families for phenylacetic acid derivatives.

Executive Summary

This compound is a halogenated and trifluoromethylated derivative of phenylacetic acid. Its structural similarity to known NSAIDs, such as diclofenac, suggests a potential for interaction with COX-1 and COX-2 enzymes. Furthermore, the phenylacetic acid scaffold is a known pharmacophore for agonists of PPARs, a family of nuclear receptors involved in metabolism and inflammation. This guide presents a comparative analysis of the inhibitory potency of common NSAIDs against COX enzymes and the agonist activity of representative phenylacetic acid derivatives on PPARs, providing a framework for predicting the potential cross-reactivity profile of this compound.

Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[1] The ratio of COX-1 to COX-2 inhibition is a critical determinant of a drug's efficacy and side-effect profile.

Below is a comparison of the 50% inhibitory concentrations (IC50) for several common NSAIDs against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity Ratio
Diclofenac 0.076[2]0.026[2]2.9[2]
Ibuprofen 12[2]80[2]0.15[2]
Naproxen Not explicitly found in snippetsNot explicitly found in snippetsMore selective for COX-1 than COX-2[3]
Celecoxib 82[2]6.8[2]12[2]

Note: A lower IC50 value indicates greater inhibitory potency. A higher COX-1/COX-2 selectivity ratio indicates greater selectivity for COX-2.

Based on its structural similarity to diclofenac, it is plausible that this compound could exhibit inhibitory activity against both COX-1 and COX-2. The presence of the trifluoromethyl group, a known bioisostere for a carboxylic acid, might influence its binding affinity and selectivity profile.

Comparison with Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Phenylacetic acid derivatives have been identified as agonists for PPARs, a family of nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARδ.[4] These receptors are involved in the regulation of lipid and glucose metabolism, as well as inflammation.

Compound ClassPPARα AgonismPPARγ AgonismPPARδ Agonism
Phenylacetic Acid Derivatives Reported[4]Reported[4]Data not available in snippets

The potential for this compound to act as a PPAR agonist warrants investigation, as cross-reactivity with these receptors could lead to metabolic effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound's cross-reactivity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme[5]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8)[5]

  • Heme (cofactor)[5]

  • Arachidonic acid (substrate)[6]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)[6]

  • Reference inhibitors (e.g., Diclofenac, Celecoxib)[6]

  • 96-well plates[6]

  • Plate reader capable of measuring absorbance or fluorescence[5]

Procedure:

  • Prepare solutions of the test compound and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.[6]

  • Add the test compound or reference inhibitor to the appropriate wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[6]

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[6]

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[6]

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).[6]

  • Measure the amount of prostaglandin produced using a suitable detection method, such as a colorimetric or fluorometric assay, or by LC-MS/MS.[1][6]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assay

This cell-based assay measures the ability of a test compound to activate PPAR subtypes.

Materials:

  • Mammalian cell line (e.g., COS-1, HEK293T)[7][8]

  • Expression vector containing the ligand-binding domain (LBD) of a PPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain.[7]

  • Reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).[7]

  • Transfection reagent (e.g., Lipofectamine).[8]

  • Test compound (this compound) dissolved in a suitable solvent.

  • Reference agonists (e.g., a known PPAR agonist).

  • Cell culture medium and reagents.

  • Luminometer.

Procedure:

  • Co-transfect the mammalian cells with the PPAR-LBD expression vector and the luciferase reporter vector.[7]

  • After transfection, treat the cells with various concentrations of the test compound or a reference agonist for 24-48 hours.[7]

  • Lyse the cells and measure the luciferase activity using a luminometer.[9]

  • Normalize the luciferase activity to a co-transfected internal control (e.g., β-galactosidase).

  • Calculate the fold activation relative to a vehicle control and determine the EC50 value.

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX_Enzymes Inhibition Target_Compound 2-Bromo-4-(trifluoromethyl) phenylacetic acid Target_Compound->COX_Enzymes Potential Inhibition

Figure 1. Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

PPAR_Activation_Pathway cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., Phenylacetic Acid Derivative) PPAR PPARα/γ/δ Ligand->PPAR Activation Target_Compound 2-Bromo-4-(trifluoromethyl) phenylacetic acid Target_Compound->PPAR Potential Activation PPRE PPRE (DNA Response Element) PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Regulation Metabolic Regulation & Anti-inflammatory Effects Gene_Expression->Metabolic_Regulation

Figure 2. PPAR activation pathway by agonist ligands.

Experimental_Workflow cluster_COX COX Inhibition Assay cluster_PPAR PPAR Transactivation Assay COX_Start Prepare Enzyme, Substrate, & Inhibitor Solutions COX_Incubate Incubate Enzyme with Inhibitor COX_Start->COX_Incubate COX_React Initiate Reaction with Substrate COX_Incubate->COX_React COX_Measure Measure Prostaglandin Production COX_React->COX_Measure COX_Analyze Calculate IC50 COX_Measure->COX_Analyze PPAR_Start Co-transfect Cells with Expression & Reporter Plasmids PPAR_Treat Treat Cells with Test Compound PPAR_Start->PPAR_Treat PPAR_Lyse Lyse Cells PPAR_Treat->PPAR_Lyse PPAR_Measure Measure Luciferase Activity PPAR_Lyse->PPAR_Measure PPAR_Analyze Calculate EC50 PPAR_Measure->PPAR_Analyze

Figure 3. High-level workflow for in vitro cross-reactivity screening.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Bromo-4-(trifluoromethyl)phenylacetic acid is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

I. Hazard Identification and Personal Protective Equipment (PPE)

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, detailed SDS for this compound is not universally available, data from structurally similar compounds indicate that it should be handled with care. The primary hazards associated with similar halogenated phenylacetic acids include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Table 1: Summary of Potential Hazards and Required PPE

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation May cause skin irritation.[1]Chemical-resistant gloves (e.g., nitrile, neoprene), laboratory coat.
Serious Eye Damage/Irritation May cause serious eye irritation.[1]Safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of dust formation.[1][3]
Acute Toxicity (Oral) May be harmful if swallowed.[4]Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[4]
II. Waste Segregation and Collection Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. This compound is classified as a halogenated organic acid .

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for halogenated organic waste .[5][6] The container must be compatible with acidic compounds; plastic containers are often preferred.

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect the powdered chemical directly into a designated solid halogenated organic waste container. Avoid creating dust.[1]

    • Liquid Waste (Solutions): If dissolved in a solvent, collect the solution in a designated liquid halogenated organic waste container. Keep aqueous and organic solvent waste streams separate.[3]

  • Segregation Principles: Adherence to the following principles is mandatory:

    • DO NOT mix with non-halogenated organic waste.[5][6]

    • DO NOT mix with bases, strong oxidizing agents, or other incompatible chemicals.[4][7]

    • DO NOT dispose of down the drain.[6]

III. Disposal Procedure

The final disposal of this compound must be conducted through a licensed and approved waste disposal facility.

Operational Steps for Disposal:

  • Container Management: Keep the hazardous waste container securely closed except when adding waste.[8] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[6]

  • Documentation: Maintain accurate records of the waste, including the chemical name and quantity, as required by local, state, and federal regulations.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the solid material and place it into the designated halogenated organic waste container.[1]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Collect the absorbed material into the hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

  • Exposure:

    • Inhalation: Move the individual to fresh air and seek immediate medical attention.[1]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Hazard ID cluster_waste_id Waste Identification & Segregation cluster_disposal Final Disposal start Start: Handling of This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat sds->ppe waste_form Determine Waste Form ppe->waste_form solid_waste Solid Waste: Collect in designated container. Avoid dust formation. waste_form->solid_waste Solid liquid_waste Liquid Waste (Solution): Collect in designated container. Separate aqueous & organic. waste_form->liquid_waste Liquid segregate Segregate as Halogenated Organic Waste solid_waste->segregate liquid_waste->segregate store Store container securely. Keep closed and in a well-ventilated area. segregate->store pickup Arrange for pickup by EHS or licensed disposal company. store->pickup end End: Compliant Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.